Fluzinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-16-11(18)17-6-10(7-17)19-9-4-2-3-8(5-9)12(13,14)15/h2-5,10H,6-7H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULWJRNIKFFGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227123 | |
| Record name | Fluzinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-13-3 | |
| Record name | Fluzinamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076263133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluzinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUZINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF7F741SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluzinamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluzinamide is an anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy. This technical guide provides a comprehensive overview of its chemical structure, known properties, and the methodologies relevant to its evaluation. Due to the limited availability of public data specific to this compound, this guide also incorporates general principles and protocols applicable to the study of anticonvulsant compounds.
Chemical Structure and Properties
This compound, with the IUPAC name N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide, is a synthetic compound with the molecular formula C₁₂H₁₃F₃N₂O₂. Its chemical structure features an azetidine ring linked to a trifluoromethylphenoxy group and a methylcarboxamide moiety.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide |
| CAS Number | 76263-13-3 |
| Molecular Formula | C₁₂H₁₃F₃N₂O₂ |
| SMILES | CNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F |
| InChIKey | YULWJRNIKFFGNU-UHFFFAOYSA-N |
Physicochemical Properties
Experimentally determined physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table includes predicted values and general observations.
| Property | Value | Source |
| Molecular Weight | 274.24 g/mol | --- |
| Boiling Point | 415.7 ± 45.0 °C | Predicted |
| Density | 1.337 ± 0.06 g/cm³ | Predicted |
| pKa | 14.24 ± 0.40 | Predicted |
| Solubility | Soluble in DMSO | --- |
| Storage Temperature | -20°C | --- |
Preclinical Anticonvulsant Activity
A key preclinical study evaluated the anticonvulsant properties of this compound in a kindled amygdaloid seizure model in rats.[1] This model is used to study the development and suppression of seizures.
Summary of Findings
-
This compound significantly reduced the duration and severity of seizures in previously kindled rats.[1]
-
The anticonvulsant effects were observed at doses that did not produce sedation or ataxia.[1]
-
The maximum effect against suprathreshold stimulation was observed 30 minutes after intraperitoneal injection.[1]
-
Low doses of this compound were effective in raising the seizure threshold.[1]
-
Daily administration of this compound during the kindling process significantly delayed the development of a fully kindled state.
-
The anticonvulsant profile of this compound in this and other traditional models most closely resembles that of phenobarbital and valproic acid.
Logical Flow of Preclinical Evaluation
Caption: Workflow of the preclinical evaluation of this compound's anticonvulsant activity.
Mechanism of Action (Inferred)
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, its anticonvulsant profile being similar to phenobarbital and valproic acid suggests potential involvement with GABAergic neurotransmission or modulation of voltage-gated ion channels.
Potential Signaling Pathways for Anticonvulsants
The following diagram illustrates common signaling pathways targeted by anticonvulsant drugs. This compound's activity may involve one or more of these mechanisms.
References
The Discovery of N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide: A Technical Overview
An In-depth Examination of the Synthesis, Preclinical Anticonvulsant Activity, and Mechanistic Insights into a Novel Azetidine Carboxamide
Introduction
N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide, also known as Fluzinamide (AHR-8559), is a novel azetidine derivative identified for its anticonvulsant properties. Developed by the A.H. Robins Company, this compound emerged from research programs focused on central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, with a focus on its preclinical evaluation and putative mechanism of action.
Core Compound Synthesis
The synthesis of N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide involves a multi-step process, beginning with the preparation of the key intermediate, 3-[3-(trifluoromethyl)phenoxy]azetidine.
Experimental Protocol: Synthesis of 3-[3-(trifluoromethyl)phenoxy]azetidine
A detailed method for the synthesis of the azetidine precursor has been described. The general approach involves the reaction of a suitably protected 3-hydroxyazetidine with 3-(trifluoromethyl)phenol to form the ether linkage. Subsequent deprotection yields the free azetidine base. Patents from the A.H. Robins company describe general processes for preparing azetidine free bases, which involve the reaction of a primary arylmethylamine with a propane derivative containing leaving groups at the 1 and 3 positions in the presence of a non-nucleophilic base and water to form an N-protected azetidine. This is followed by deprotection via hydrogenolysis under acidic conditions and subsequent liberation of the free base.[1]
Experimental Protocol: Synthesis of N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide
The final step in the synthesis of this compound involves the reaction of 3-[3-(trifluoromethyl)phenoxy]azetidine with methyl isocyanate.
Procedure:
-
A solution of 3-[3-(trifluoromethyl)phenoxy]azetidine is prepared in a suitable aprotic solvent (e.g., benzene).
-
An equimolar amount of methyl isocyanate is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The resulting solid product, N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide, is collected by filtration and can be further purified by recrystallization.
Preclinical Anticonvulsant Activity
This compound (AHR-8559) has demonstrated significant anticonvulsant effects in preclinical models, particularly in the kindled amygdaloid seizure model in rats, which is considered a model for complex partial seizures.
In Vivo Efficacy in the Kindled Amygdaloid Seizure Model
A key study evaluated the anticonvulsant properties of this compound in rats with kindled amygdaloid seizures.[1] The findings from this study are summarized in the table below.
| Parameter | Observation | Dosage |
| Seizure Severity | Significantly attenuated convulsive responses | 10-80 mg/kg i.p. |
| Afterdischarge Duration | Significantly attenuated | 10-80 mg/kg i.p. |
| Seizure Threshold | Significantly elevated | Low doses |
| Kindling Acquisition | Significantly increased the number of trials to complete kindling | 20 and 40 mg/kg i.p. daily |
These results indicate that this compound is effective in both suppressing established kindled seizures and retarding the development of kindling.[1] The anticonvulsant profile of this compound in these studies most closely resembled that of phenobarbital and valproic acid, and was distinct from phenytoin and ethosuximide.[1]
Neurotoxicity
In the kindled amygdaloid seizure study, this compound was reported to not cause sedation or ataxia at effective anticonvulsant doses.[1] A pilot study in humans with refractory partial seizures reported side effects including dizziness, diplopia, ataxia, headache, nausea, and rash at the maximum tolerated dose.
Mechanism of Action
The precise molecular mechanism of action of this compound has not been fully elucidated. However, preclinical evidence suggests potential modulation of GABAergic neurotransmission or effects on voltage-gated ion channels.
The similarity of its anticonvulsant profile to that of phenobarbital and valproic acid suggests that this compound may enhance GABA-mediated inhibition. This could occur through direct or indirect modulation of GABA-A receptors or by affecting GABA metabolism or reuptake.
Another potential mechanism for anticonvulsant activity is the modulation of voltage-gated sodium channels. Many established anticonvulsant drugs exert their effects by stabilizing the inactive state of these channels, thereby reducing neuronal hyperexcitability.
The following diagram illustrates a hypothetical signaling pathway potentially modulated by this compound, based on the mechanisms of similar anticonvulsant drugs.
Experimental Protocols
Kindled Amygdaloid Seizure Model in Rats
This protocol is based on the methodology described in the study by Albertson et al. (1984).
Objective: To evaluate the effect of a test compound on established kindled seizures and on the acquisition of kindling.
Animals: Adult male rats.
Procedure:
-
Electrode Implantation: Bipolar electrodes are surgically implanted into the basolateral amygdala.
-
Kindling:
-
Animals receive brief, low-intensity electrical stimulation to the amygdala once daily.
-
Seizure activity is observed and scored according to a standardized scale (e.g., Racine's scale).
-
Stimulation is continued until stable, fully kindled seizures (e.g., Class 5) are consistently elicited.
-
-
Drug Testing on Established Seizures:
-
Fully kindled rats are administered the test compound (e.g., this compound at 10-80 mg/kg i.p.) or vehicle.
-
At the time of expected peak drug effect (e.g., 30 minutes post-injection), the amygdala is stimulated.
-
Afterdischarge duration and seizure severity are recorded and compared between drug-treated and vehicle-treated groups.
-
-
Drug Testing on Kindling Acquisition:
-
Naive rats are administered the test compound (e.g., this compound at 20 and 40 mg/kg i.p.) or vehicle daily, prior to each kindling stimulation.
-
The number of stimulations required to reach the first Class 5 seizure is recorded for each group.
-
The following diagram illustrates the workflow for the kindled amygdaloid seizure model.
Conclusion
N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide (this compound, AHR-8559) is a promising anticonvulsant agent with a preclinical profile suggesting efficacy against complex partial seizures. Its mechanism of action, while not definitively established, appears to align with that of broad-spectrum anticonvulsants like phenobarbital and valproic acid, potentially involving the enhancement of GABAergic inhibition. Further investigation into its specific molecular targets and a more detailed structure-activity relationship analysis would be invaluable for the future development of this class of compounds. The data presented here provide a foundational understanding of the discovery and initial characterization of this novel azetidine carboxamide.
References
Unraveling the Anticonvulsant Profile of Fluzinamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluzinamide (AHR-8559) is an investigational compound that has demonstrated anticonvulsant properties. This technical guide synthesizes the available preclinical data to provide an in-depth understanding of its mechanism of action. The primary evidence for its efficacy comes from studies in rodent models of epilepsy, particularly the kindled amygdaloid seizure model. While the precise molecular targets of this compound are not fully elucidated, its pharmacological profile suggests similarities to established anticonvulsant agents like phenobarbital and valproic acid.
Core Anticonvulsant Activity
This compound has shown significant efficacy in suppressing seizures in preclinical models. Studies in the kindled amygdaloid seizure model in rats have been pivotal in characterizing its anticonvulsant effects. In this model, repeated subconvulsive electrical stimulation of the amygdala leads to a progressive and permanent intensification of seizure activity, mimicking aspects of temporal lobe epilepsy.
This compound has been demonstrated to:
-
Significantly attenuate the duration of afterdischarges and the severity of associated convulsive responses in previously kindled rats.[1]
-
Elevate the seizure threshold at low doses.[1]
-
Reduce the duration and severity of elicited afterdischarges.[1]
-
Delay the acquisition of kindling, indicating a potential disease-modifying effect.[1]
These effects were observed at doses that did not induce sedation or ataxia, suggesting a favorable therapeutic window in the animal model.[1]
Comparative Pharmacological Profile
The anticonvulsant profile of this compound, as determined by traditional electrical and chemical seizure models, most closely resembles that of phenobarbital and valproic acid. This similarity suggests that this compound may share mechanistic pathways with these drugs, which are known to act through multiple mechanisms, including enhancement of GABAergic inhibition and modulation of voltage-gated ion channels. Its profile differs from that of phenytoin and ethosuximide, which have more specific mechanisms of action primarily targeting sodium channels and T-type calcium channels, respectively.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from the evaluation of this compound in the rat kindled amygdaloid seizure model.
| Parameter | Experimental Condition | Dose Range | Key Findings | Reference |
| Anticonvulsant Effectiveness | Suprathreshold (400 µA) stimulation in previously kindled rats | Acute intraperitoneal injections | Maximum effect seen at 30 minutes post-injection. | |
| Seizure Threshold | Threshold (20 µA increments) seizures in previously kindled rats | 10-80 mg/kg i.p. | Significantly elevated seizure threshold at low doses. | |
| Afterdischarge Duration | Threshold seizures in previously kindled rats | 10-80 mg/kg i.p. | Reduced elicited afterdischarge durations. | |
| Seizure Severity | Threshold seizures in previously kindled rats | 10-80 mg/kg i.p. | Reduced seizure severity. | |
| Kindling Acquisition | Daily administration during kindling development | 20 and 40 mg/kg i.p. | Significantly increased the number of trials necessary to complete kindling. |
Experimental Protocols
The primary experimental model used to characterize the anticonvulsant action of this compound is the amygdaloid kindling model in rats .
Methodology: Amygdaloid Kindling Model
-
Animal Subjects: Male rats are used for this model.
-
Electrode Implantation: A bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral nucleus of the amygdala.
-
Kindling Stimulation: After a recovery period, animals receive brief, low-intensity electrical stimulation (e.g., 400 µA) to the amygdala once daily.
-
Seizure Scoring: Behavioral seizure severity is scored according to a standardized scale (e.g., Racine's scale). The duration of the electrical afterdischarge is also recorded.
-
Kindling Acquisition: The daily stimulations are repeated until a fully kindled state is reached, characterized by consistent generalized convulsive seizures (e.g., Racine stage 5).
-
Drug Testing (Fully Kindled Animals): Once animals are fully kindled, this compound or vehicle is administered (e.g., intraperitoneally). At the time of expected peak drug effect (e.g., 30 minutes post-injection), the amygdala is stimulated, and the resulting afterdischarge duration and seizure severity are recorded and compared to baseline.
-
Drug Testing (Kindling Acquisition): To assess the effect on the development of epilepsy, this compound or vehicle is administered daily prior to the kindling stimulation. The number of stimulations required to reach the fully kindled state is compared between drug-treated and vehicle-treated groups.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the amygdaloid kindling experiment used to evaluate this compound.
Postulated Mechanism of Action
Based on its pharmacological similarity to phenobarbital and valproic acid, the mechanism of action of this compound is likely multifactorial. The following diagram illustrates a hypothetical signaling pathway, integrating known mechanisms of similar anticonvulsants. It is important to note that these pathways have not been directly confirmed for this compound and represent a logical extrapolation.
This compound is an anticonvulsant agent with a pharmacological profile that aligns with broad-spectrum anticonvulsants like phenobarbital and valproic acid. Preclinical data from the amygdaloid kindling model in rats robustly supports its efficacy in suppressing both established seizures and the development of seizure susceptibility. While the specific molecular interactions of this compound remain to be elucidated, its demonstrated effects on seizure threshold and kindling acquisition make it an interesting candidate for further investigation in the field of epilepsy research and drug development. Future studies are warranted to dissect its precise molecular targets and to confirm its therapeutic potential in clinical settings. A pilot study in adults with refractory partial seizures showed that this compound reduced seizure frequency in some patients, but was also associated with side effects such as dizziness, diplopia, ataxia, headache, nausea, and rash.
References
Pharmacological Profile of Fluzinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluzinamide, also known as AHR-8559, is an anticonvulsant agent with a pharmacological profile that suggests efficacy against partial seizures. Preclinical studies have demonstrated its ability to attenuate seizure activity and raise the seizure threshold in rodent models. Its mechanism of action is thought to be similar to that of established antiepileptic drugs like phenobarbital and valproic acid, suggesting potential modulation of GABAergic neurotransmission or effects on neuronal ion channels. This compound undergoes extensive metabolism, with its N-desmethyl metabolite, AHR-11748, also exhibiting anticonvulsant properties. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available preclinical data. Detailed experimental protocols from key studies are also presented to facilitate further research and development.
Introduction
This compound (N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide) is a compound that has been investigated for its antiepileptic potential. Its chemical structure and properties are detailed in Table 1. Early preclinical research identified this compound as a promising anticonvulsant, particularly in models of partial seizures. This document aims to consolidate the existing pharmacological data on this compound to serve as a resource for researchers and professionals in the field of drug development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |
| Synonyms | AHR-8559, Fluzinamida, Fluzinamidum | |
| CAS Number | 76263-13-3 | |
| Molecular Formula | C₁₂H₁₃F₃N₂O₂ | |
| Molecular Weight | 274.24 g/mol |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its anticonvulsant activity. Studies in rodent models have demonstrated its efficacy in suppressing seizures.
Anticonvulsant Activity
In the kindled amygdaloid seizure model in rats, this compound has been shown to significantly reduce the duration of afterdischarges and the severity of convulsive responses.[1] It also elevates the seizure threshold and lessens the severity of seizures induced by threshold-level electrical stimulation.[1] The anticonvulsant profile of this compound closely resembles that of phenobarbital and valproic acid, suggesting a potential mechanism involving the enhancement of GABAergic inhibition or modulation of voltage-gated ion channels.[1]
The major metabolite of this compound, AHR-11748 (the desmethyl metabolite), also demonstrates anticonvulsant activity. It is effective in preventing maximal electroshock-induced seizures and seizures induced by chemical convulsants such as Metrazol, bicuculline, and picrotoxin in mice and rats.[2] The pharmacodynamic profile of AHR-11748 is also similar to phenobarbital and valproic acid.[2]
Table 2: Summary of this compound's Anticonvulsant Effects in Rats (Kindled Amygdaloid Seizure Model)
| Parameter | Effect of this compound | Dosage | Source |
| Afterdischarge Duration | Significantly attenuated | Not specified | |
| Convulsive Response Severity | Significantly attenuated | Not specified | |
| Seizure Threshold | Significantly elevated | Low doses | |
| Elicited Afterdischarge Duration | Reduced | Low doses | |
| Seizure Severity (Threshold Seizures) | Reduced | Low doses | |
| Kindling Acquisition | Increased trials to complete kindling | 20 and 40 mg/kg i.p. |
Mechanism of Action (Hypothesized)
While the precise molecular target of this compound has not been definitively identified, its pharmacological similarity to phenobarbital and valproic acid suggests a number of potential mechanisms. These include:
-
Positive Allosteric Modulation of GABA-A Receptors: Like phenobarbital, this compound may enhance the inhibitory effects of GABA by binding to the GABA-A receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.
-
Inhibition of Voltage-Gated Sodium Channels: Similar to valproic acid, this compound could potentially block voltage-gated sodium channels, thereby reducing neuronal excitability.
-
Modulation of other ion channels: Effects on calcium or potassium channels could also contribute to its anticonvulsant properties.
Further research, such as receptor binding assays and electrophysiological studies, is required to elucidate the specific molecular mechanism of action of this compound.
Caption: Hypothesized signaling pathways for this compound's anticonvulsant effect.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by extensive metabolism.
Absorption and Distribution
Metabolism
This compound is extensively metabolized in mice, rats, and dogs. A primary metabolic pathway is N-demethylation to form the active metabolite AHR-11748 (3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide). The specific enzymes responsible for this biotransformation have not been identified but are likely cytochrome P450 (CYP) enzymes.
Caption: Proposed metabolic pathway of this compound.
Excretion
Information regarding the excretion of this compound and its metabolites is not available in the current literature.
Table 3: Pharmacokinetic Parameters of AHR-11748 in Mice
| Parameter | Value | Source |
| Terminal Half-life (t½) | 1.0 hour | |
| Brain:Plasma Ratio | 3.4:1 |
Experimental Protocols
Kindled Amygdaloid Seizure Model in Rats (Albertson et al., 1984)
-
Animals: Male Sprague-Dawley rats.
-
Electrode Implantation: Bipolar electrodes were surgically implanted in the basolateral nucleus of the amygdala.
-
Kindling Procedure: Animals received daily electrical stimulation (e.g., 60 Hz, 1 msec pulses for 1 second) to induce kindling. The progression of seizures was scored based on a standardized scale (e.g., Racine's scale).
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40, 80 mg/kg).
-
Seizure Threshold Determination: The electrical current required to elicit an afterdischarge was determined before and after drug administration.
-
Afterdischarge and Seizure Severity Measurement: The duration of the afterdischarge and the severity of the behavioral seizure were recorded following suprathreshold stimulation.
-
Data Analysis: Statistical analysis was performed to compare seizure parameters between drug-treated and vehicle-treated groups.
Caption: Experimental workflow for the kindled amygdaloid seizure model.
Pharmacokinetic Study of AHR-11748 in Mice (Johnson et al., 1990)
-
Animals: Male ICR mice.
-
Drug Administration: AHR-11748 was administered to the mice (route and dose not specified in the abstract).
-
Sample Collection: Plasma and whole brain samples were collected at various time points after drug administration.
-
Sample Processing: Brain tissue was homogenized.
-
Drug Concentration Analysis: The concentrations of AHR-11748 in plasma and brain homogenates were determined using a suitable analytical method (e.g., high-performance liquid chromatography).
-
Pharmacokinetic Analysis: The terminal half-life and brain:plasma ratio were calculated from the concentration-time data.
Conclusion
This compound is an anticonvulsant with a pharmacological profile similar to phenobarbital and valproic acid. Its activity is, at least in part, mediated by its active metabolite, AHR-11748. While preclinical studies have demonstrated its efficacy in rodent seizure models, further research is needed to fully elucidate its mechanism of action, complete its pharmacokinetic profile, and establish its safety and efficacy in humans. The experimental protocols provided in this guide offer a foundation for future investigations into this promising antiepileptic agent.
References
Investigating the Therapeutic Potential of Fluzinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluzinamide, an azetidine derivative, has demonstrated notable anticonvulsant properties in both preclinical and limited clinical investigations. This technical guide synthesizes the available scientific literature to provide an in-depth overview of its therapeutic potential, focusing on its mechanism of action, preclinical efficacy, clinical findings, and the activity of its metabolite, Dezinamide (ADD 94057). The data suggests that the primary mechanism of action for its active metabolite involves the modulation of voltage-sensitive sodium channels. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neurology and drug development, summarizing key data in structured tables and providing available methodological insights.
Introduction
This compound (N-methyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide) emerged as a promising anticonvulsant agent with a pharmacological profile distinct from many established antiepileptic drugs of its time.[1] Early studies, primarily conducted in the 1980s, indicated its potential in the management of refractory partial seizures.[2][3] Subsequent research focused on its active metabolite, Dezinamide, which appears to be a key mediator of its therapeutic effects. This guide will delve into the scientific data underpinning the therapeutic potential of this compound and its metabolite.
Mechanism of Action
The primary mechanism of action attributed to the therapeutic effects of this compound is mediated through its active metabolite, Dezinamide (ADD 94057). Dezinamide has been identified as a binder of voltage-sensitive sodium channels.[3] By modulating these channels, it is hypothesized to stabilize neuronal membranes and limit the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.
While the precise binding affinity and subtype selectivity of Dezinamide for voltage-gated sodium channels are not extensively detailed in the available literature, its action on these channels provides a plausible explanation for its anticonvulsant effects.
Interestingly, a study on a structurally similar compound, flutamide, suggested a potential interaction with benzodiazepine receptors.[4] Flumazenil, a benzodiazepine antagonist, was able to reverse the anticonvulsant effects of flutamide in a pentylenetetrazole-induced seizure model. Given the structural similarities, it is conceivable that this compound or its metabolites could have some activity at GABA-A receptors, though direct evidence for this is currently lacking. The anticonvulsant profile of this compound has been compared to that of phenobarbital and valproic acid, which are known to have effects on GABAergic neurotransmission in addition to other mechanisms.
Preclinical Investigations
Preclinical studies in animal models were instrumental in characterizing the anticonvulsant profile of this compound. The kindled amygdaloid seizure model in rats was a key paradigm used to evaluate its efficacy.
Experimental Protocol: Amygdaloid Kindling Model in Rats
The following provides a generalized protocol based on the description of the kindled amygdaloid seizure model used in the evaluation of this compound.
-
Animal Model: Male rats are used for this model.
-
Electrode Implantation: Under anesthesia, a bipolar stimulating electrode is stereotactically implanted into the amygdala of each rat.
-
Kindling Procedure: After a recovery period, a brief, low-intensity electrical stimulation is delivered to the amygdala once daily.
-
Seizure Scoring: The behavioral seizure response to each stimulation is observed and scored according to a standardized scale (e.g., Racine's scale). This process is repeated daily until a stable, fully kindled seizure (e.g., stage 5) is consistently elicited.
-
Drug Administration: Once kindled, rats are administered this compound or a vehicle control intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40, 80 mg/kg).
-
Efficacy Evaluation: At a predetermined time after drug administration (e.g., 30 minutes), the kindled seizure is elicited by electrical stimulation. Seizure parameters such as afterdischarge duration and the severity of the convulsive response are recorded and compared between drug-treated and vehicle-treated groups. Seizure threshold can also be determined by using incremental current intensities.
-
Acquisition Study: To assess the effect on the development of kindling, naive rats are administered this compound or vehicle daily prior to each kindling stimulation. The number of stimulations required to reach the fully kindled state is compared between groups.
Preclinical Efficacy Data
The following table summarizes the key quantitative findings from a preclinical study of this compound in the rat kindled amygdaloid seizure model.
| Parameter | This compound Dose (i.p.) | Observation |
| Afterdischarge Duration | Not specified | Significantly attenuated in previously kindled rats. |
| Seizure Severity | Not specified | Significantly reduced in previously kindled rats. |
| Seizure Threshold | Low doses | Significantly elevated in previously kindled rats. |
| Kindling Acquisition | 20 and 40 mg/kg | Significantly increased the number of trials to complete kindling. |
Clinical Investigations
The clinical development of this compound has been limited, with a pilot study in the 1980s providing the initial human data. More substantive clinical data is available for its metabolite, Dezinamide, from a well-controlled, albeit small, clinical trial.
This compound Pilot Study
A pilot study was conducted on 15 adults with refractory partial seizures. This compound was added to their existing regimen of phenytoin and carbamazepine.
| Parameter | Observation |
| Number of Patients | 15 |
| Study Design | Open-label, add-on |
| Outcome | 4 out of 9 patients who completed the 8-week trial experienced a reduction in seizure frequency. |
| Adverse Effects | Dizziness, diplopia, ataxia, headache, nausea, and rash were common. |
| Withdrawals | 6 patients withdrew due to side effects. |
Dezinamide n-of-1 Clinical Trial
A double-blind, placebo-controlled trial using an n-of-1 (single-patient) design was conducted to evaluate the efficacy and safety of Dezinamide in patients with medically intractable partial-onset seizures.
The n-of-1 trial design is a multi-period crossover study conducted in a single patient. The general protocol for the Dezinamide trial was as follows:
-
Patient Population: 15 patients with medically intractable partial-onset seizures, all receiving concomitant phenytoin.
-
Study Design: Each patient served as their own control in a series of treatment periods. The study consisted of six 5-week periods.
-
Randomization: Within each patient's study, three periods of active Dezinamide treatment were randomly paired with three placebo periods.
-
Dosing: An initial pharmacokinetic profile was used to estimate the dosage of Dezinamide required to reach target plasma concentrations.
-
Outcome Measures: The primary outcome was the frequency of seizures, which was compared between the active treatment and placebo periods for each patient.
-
Statistical Analysis: A randomization test and a signed-rank test were used to determine the statistical significance of the seizure reduction.
The following table summarizes the key findings from the n-of-1 clinical trial of Dezinamide.
| Parameter | Observation |
| Number of Patients | 15 |
| Median Seizure Frequency Reduction | 37.9% compared to placebo |
| Patients with >50% Seizure Reduction | 40% |
| Statistical Significance (Randomization Test) | p = 0.0025 |
| Statistical Significance (Signed Rank Test) | p = 0.048 |
| Common Adverse Experiences | Fatigue, light-headedness, and abnormal gait |
| Dosage Reductions | Required in 5 patients due to adverse events |
| Drug Interaction | Plasma phenytoin concentrations increased by a mean of 17.1% during Dezinamide treatment. |
Logical and Experimental Workflows
The investigation into the therapeutic potential of this compound and its metabolite, Dezinamide, has followed a logical progression from preclinical discovery to clinical evaluation.
The proposed mechanism of action for Dezinamide is centered on its interaction with voltage-gated sodium channels.
Conclusion and Future Directions
This compound and its active metabolite, Dezinamide, represent a line of investigation into novel anticonvulsant therapies. The available data, though limited by modern standards, provides a compelling case for the therapeutic potential of this chemical scaffold, primarily through the modulation of voltage-sensitive sodium channels. The n-of-1 clinical trial of Dezinamide, in particular, demonstrated a statistically significant and clinically meaningful reduction in seizure frequency in a difficult-to-treat patient population.
Despite these promising early findings, significant gaps in our understanding of this compound remain. The development of this compound appears to have stalled after the initial studies, and as such, comprehensive data on its pharmacokinetic profile, drug-drug interactions, long-term safety, and efficacy in larger, more diverse patient populations are lacking.
For future research, the following areas warrant further investigation:
-
Detailed Mechanism of Action: Elucidating the precise binding site and subtype selectivity of Dezinamide on voltage-gated sodium channels would provide valuable insights for rational drug design.
-
GABAergic Activity: Further studies are needed to confirm or refute any potential modulatory effects on GABA-A receptors.
-
Pharmacokinetics: A thorough characterization of the metabolism of this compound to Dezinamide and the pharmacokinetic profiles of both compounds is essential.
-
Clinical Trials: Should there be renewed interest in this compound, larger, randomized controlled trials would be necessary to definitively establish its efficacy and safety profile for the treatment of epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant action of this compound (AHR-8559) on kindled amygdaloid seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dezinamide for partial seizures: results of an n-of-1 design trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant effect of flutamide on seizures induced by pentylenetetrazole: involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluzinamide's Effect on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluzinamide (AHR-8559) is an anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy, particularly in the kindled amygdaloid seizure model. Its anticonvulsant profile most closely resembles that of established drugs such as phenobarbital and valproic acid. However, the precise molecular mechanisms by which this compound modulates neuronal excitability remain largely uncharacterized in publicly available literature. This technical guide synthesizes the existing preclinical data on this compound, outlines detailed experimental protocols for its study, and proposes a putative mechanism of action based on its comparison to analogous anticonvulsants. Due to the limited direct research on its specific molecular interactions, this document also serves as a framework for future investigations into this compound's effects on ion channels and neurotransmitter systems.
Introduction
Neuronal excitability is a fundamental process in the central nervous system, governed by a delicate balance of ion channel activity and synaptic transmission. Hyperexcitability of neuronal networks is a hallmark of epileptic seizures, making the modulation of neuronal excitability a key strategy for anticonvulsant drug development.
This compound (AHR-8559) has been identified as a compound with significant anticonvulsant properties. Preclinical studies, primarily in rodent models of temporal lobe epilepsy, have shown its effectiveness in reducing seizure severity and duration. Despite these findings, there is a notable gap in the scientific literature regarding its direct effects on the molecular components that regulate neuronal firing, such as voltage-gated ion channels and neurotransmitter receptors. This guide aims to consolidate the available information on this compound, provide detailed experimental methodologies for its further study, and offer a theoretical framework for its mechanism of action.
It is critical to distinguish this compound from a similarly named compound, FLZ, a synthetic derivative of squamosamide. Chemical structure analysis confirms that this compound (N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide)[1][2] and FLZ (N-[2-(4-hydroxy-phenyl)ethyl]-2-(2,5-dimethoxy-phenyl)-3-(3-methoxy-4-hydroxyphenyl)-acrylamide)[3][4][5] are distinct molecules with different reported biological activities. This guide focuses exclusively on this compound (AHR-8559).
Preclinical Anticonvulsant Activity of this compound
The primary evidence for this compound's effect on neuronal excitability comes from in vivo anticonvulsant screening models. The most comprehensive data is derived from the amygdala kindling model in rats, a widely accepted model for studying temporal lobe epilepsy.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from preclinical evaluations of this compound's anticonvulsant activity.
| Experimental Model | Species | Administration Route | Dose Range | Key Findings | Reference |
| Kindled Amygdaloid Seizures (Suprathreshold Stimulation) | Rat | Intraperitoneal (i.p.) | Not specified | Significantly attenuated afterdischarge durations and seizure severity. Maximum effect at 30 minutes post-injection. | |
| Kindled Amygdaloid Seizures (Threshold Seizures) | Rat | Intraperitoneal (i.p.) | 10-80 mg/kg | Significantly elevated seizure threshold and reduced afterdischarge durations and seizure severity. | |
| Kindling Acquisition | Rat | Intraperitoneal (i.p.) | 20 and 40 mg/kg (daily) | Significantly increased the number of trials necessary to complete kindling. Reduced duration and severity of responses during acquisition. |
Putative Mechanism of Action
Given the absence of direct molecular studies on this compound, its mechanism of action can be hypothesized based on its anticonvulsant profile, which is similar to that of phenobarbital and valproic acid. These drugs modulate neuronal excitability through multiple mechanisms.
Comparison with Phenobarbital and Valproic Acid
-
Phenobarbital: This barbiturate primarily enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This action increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and reduced excitability. At higher concentrations, phenobarbital can also inhibit glutamate-mediated excitation.
-
Valproic Acid: The mechanism of valproic acid is multifaceted. It is known to increase GABA levels in the brain by inhibiting its degradation and potentially increasing its synthesis. Additionally, it can block voltage-gated sodium channels and T-type calcium channels, thereby reducing neuronal firing.
Based on these comparisons, a putative signaling pathway for this compound's action is proposed below.
References
Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Fluazinam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the fungicide Fluazinam in various matrices. The protocols are intended for use by researchers, scientists, and professionals in the field of agricultural science and residue analysis.
Overview of Analytical Techniques
The quantification of Fluazinam can be achieved through several robust and validated analytical techniques. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. The most common methods employed are:
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex matrices.
-
Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD), Mass Spectrometry (MS), or Electron Capture Detection (ECD).
This document outlines detailed protocols for each of these techniques, including sample preparation, instrumental analysis, and data interpretation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the determination of Fluazinam in soil and technical materials.[1][2]
Quantitative Data Summary
| Parameter | Soil Matrix | Technical Material |
| Limit of Quantification (LOQ) | 0.1 mg/kg[1] | Not Specified |
| Recovery | 72-95% (immediately after application)[1] | Not Specified |
| 53-73% (after 90 days of incubation)[1] | ||
| Linearity (r) | Not Specified | Not Specified |
| Detector | Diode Array Detector (DAD) | UV Detector |
| Detection Wavelength | 240 nm | 240 nm |
Experimental Protocol: Fluazinam in Soil by HPLC-DAD
1. Sample Preparation (Acetonitrile Extraction and SPE Clean-up)
-
Extraction:
-
Weigh 10 g of soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile (ACN).
-
Shake vigorously for 1 hour.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 5 mL of the ACN extract onto the cartridge.
-
Wash the cartridge with 5 mL of ACN/water (30:70, v/v).
-
Elute Fluazinam with 5 mL of ACN.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
2. HPLC-DAD Analysis
-
Instrumentation: HPLC system with a Diode Array Detector.
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 70% Acetonitrile (ACN) and 30% water (v/v), containing 0.02% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
Column Temperature: Ambient.
3. Calibration
-
Prepare a series of standard solutions of Fluazinam in the mobile phase.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
Experimental Workflow: HPLC Analysis of Fluazinam in Soil
Caption: Workflow for HPLC-DAD analysis of Fluazinam in soil.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and specificity for the determination of Fluazinam residues in complex matrices such as water, sediment, and various agricultural products.
Quantitative Data Summary
| Parameter | Water Matrix | Sediment Matrix | Vegetables & Fruits | Persimmon |
| Limit of Quantification (LOQ) | 0.10 µg/L | 0.01 mg/kg | 5 ng/g | Not Specified |
| Limit of Detection (LOD) | 0.0556 µg/L | Not Reported | Not Specified | Not Specified |
| Recovery | 93-116% | Not Specified | 81-115% | Not Specified |
| Linearity (r) | 0.9957-0.9994 | 0.99821 | > 0.99 | Not Specified |
| Ionization Mode | ESI+ | ESI+ | ESI- | ESI- |
Experimental Protocol: Fluazinam in Water by LC-MS/MS
1. Sample Preparation
-
Transfer 9 mL of the water sample to a glass tube.
-
Add 1 mL of 0.2% formic acid in acetonitrile.
-
Shake for 30 seconds.
-
If necessary, filter the sample through a 1-µm glass fiber filter.
2. LC-MS/MS Analysis
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: Phenomenex Synergi Polar-RP (2 x 50 mm, 4-µm).
-
Mobile Phase: Gradient elution with solvents such as acetonitrile and water with formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two ion transitions for quantification and confirmation.
Experimental Protocol: Fluazinam in Vegetables and Fruits by Modified QuEChERS and LC-MS/MS
1. Sample Preparation (Modified QuEChERS)
-
Extraction:
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add magnesium sulfate and sodium chloride.
-
Shake vigorously and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the supernatant.
-
Add primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex and centrifuge.
-
Filter the supernatant before LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column.
-
Mobile Phase: Gradient of acetonitrile and water with formic acid.
-
Ionization: Electrospray Ionization, Negative Mode (ESI-).
-
MS/MS Detection: MRM.
Experimental Workflow: LC-MS/MS Analysis of Fluazinam in Produce
Caption: QuEChERS workflow for LC-MS/MS analysis of Fluazinam.
Gas Chromatography (GC) Method
GC is a suitable technique for the analysis of Fluazinam in various food matrices like grapes, must, and wine.
Quantitative Data Summary
| Parameter | Grapes, Must, Wine Matrix | Horticultural Crops |
| Limit of Determination | 0.10 mg/kg | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.004 mg/kg |
| Recovery | 80-111% | 82.5-99.9% |
| Coefficient of Variation | 1-14% | < 6.6% |
| Detector | Nitrogen-Phosphorus (NPD) or Mass Spectrometry (MS) | Electron Capture (ECD) or Mass Spectrometry (MS) |
Experimental Protocol: Fluazinam in Grapes by GC-NPD/MS
1. Sample Preparation (Microextraction)
-
Homogenize the grape sample.
-
Perform online microextraction with a mixture of acetone and hexane (50:50, v/v).
-
No further cleanup is typically necessary due to the selectivity of the detectors.
2. GC Analysis
-
Instrumentation: Gas chromatograph with an NPD or MS detector.
-
Column: A suitable capillary column, such as a DB-17.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C).
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen.
Logical Relationship: Method Selection
References
Application Note: Development and Validation of a HPLC-UV Method for Fluzinamide Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Fluzinamide. As no standard validated method is readily available in the public domain, this guide details a systematic approach, from initial method development and parameter optimization to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The protocols are intended to serve as a starting point for establishing a reliable analytical method for this compound in research and quality control environments.
Analyte Information: this compound Properties
A foundational understanding of the analyte's physicochemical properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | N-methyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide | PubChem |
| Molecular Formula | C₁₂H₁₃F₃N₂O₂ | [1] |
| Molecular Weight | 274.24 g/mol | [1] |
| CAS Number | 76263-13-3 | [2] |
| Structure | SMILES: CNC(=O)N1CC(C1)Oc2cccc(c2)C(F)(F)F | [1] |
Part I: HPLC-UV Method Development Protocol
Principle
This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, a moderately nonpolar compound, will be retained on the column and separated from other components. Its concentration is quantified by measuring its absorbance of UV light at a specific wavelength.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, analytical reagent grade phosphate salts (for buffer preparation), and purified water (18.2 MΩ·cm).
-
Reference Standard: this compound reference standard of known purity.
Proposed Starting Chromatographic Conditions
The following conditions serve as a robust starting point for method development. Optimization will be required to achieve the desired separation and peak shape.
| Parameter | Recommended Starting Condition | Rationale / Optimization Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile and common choice for moderately nonpolar small molecules.[3] |
| Mobile Phase | A: Water (or 20mM Phosphate Buffer, pH 4.0)B: Acetonitrile | Start with an isocratic elution of 50:50 (A:B). Adjust the ratio of Acetonitrile to achieve a retention time between 3-10 minutes. A gradient may be needed for complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution. |
| Column Temp. | 30 °C | A controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |
| Detection (λ) | To be determined experimentally (λmax) | Crucial Step: Prepare a ~10 µg/mL solution of this compound in the mobile phase. Scan from 200-400 nm using a UV spectrophotometer or PDA detector to identify the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity. |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is done by injecting the working standard solution in replicate (n=5 or 6).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Part II: Preparation of Standards and Samples
Standard Solution Preparation
-
Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solution (e.g., 25 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation Protocol (from a Hypothetical Tablet Formulation)
-
Average Weight: Weigh 20 tablets and calculate the average weight.
-
Crushing: Finely powder the tablets using a mortar and pestle.
-
Extraction: Transfer an amount of powder equivalent to one tablet's dosage into a 100 mL volumetric flask. Add approximately 70 mL of the dissolution solvent (e.g., methanol), and sonicate for 20 minutes to ensure complete extraction.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Final Dilution: Perform a final dilution with the mobile phase to bring the expected concentration within the range of the calibration curve.
Part III: Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose.
Specificity
-
Protocol: Analyze blank (mobile phase), placebo (formulation excipients without this compound), and a working standard solution. Assess for any interfering peaks at the retention time of this compound.
-
Acceptance Criteria: No significant interference from the blank or placebo at the retention time of the this compound peak.
Linearity
-
Protocol: Prepare a series of at least five concentrations of this compound from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Linearity Data Summary (Example) |
| Concentration Range |
| Regression Equation |
| Correlation Coefficient (r²) |
| Y-intercept |
Accuracy (Recovery)
-
Protocol: Spike a placebo blend with this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate and analyze.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
| Accuracy Data Summary (Example) | | :--- | :--- | :--- | :--- | | Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | | 80% | 20.0 | (Result) | (Result) | | 100% | 25.0 | (Result) | (Result) | | 120% | 30.0 | (Result) | (Result) | | Mean % Recovery | | | 98.0 - 102.0% | | % RSD | | | ≤ 2.0% |
Precision
-
Protocol (Repeatability - Intra-day): Analyze six independent sample preparations at 100% of the target concentration on the same day, under the same conditions.
-
Protocol (Intermediate Precision - Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for each precision study should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines, and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., SST parameters).
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute change in organic content.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.
Overall Workflow Visualization
References
Application Notes and Protocols: Kindled Amygdaloid Seizure Model with Fluzinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amygdala kindling model is a widely utilized and robust preclinical paradigm for studying temporal lobe epilepsy, particularly for evaluating the efficacy of potential anticonvulsant compounds. This model mimics the progressive development of seizure activity (epileptogenesis) observed in human epilepsy. Repeated sub-convulsive electrical stimulation of the amygdala leads to the gradual development of generalized seizures.
Fluzinamide (formerly AHR-8559) is an anticonvulsant agent that has demonstrated efficacy in the kindled amygdaloid seizure model.[1] These application notes provide a detailed protocol for utilizing the amygdala kindling model in rats to assess the anticonvulsant properties of this compound. The protocols cover the surgical procedure for electrode implantation, the kindling paradigm, and the administration of this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in the amygdala kindled seizure model, based on published literature.[1] Specific numerical data from the original studies are not fully available in the public domain; therefore, the tables illustrate the reported effects.
Table 1: Effect of this compound on Fully Kindled Rats
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Severity (Racine Scale) | Afterdischarge Duration (seconds) | Seizure Threshold (µA) |
| Vehicle Control | N/A | Stage 4-5 | Baseline | Baseline |
| This compound | 10 - 80 | Significantly Reduced | Significantly Attenuated | Significantly Elevated |
Table 2: Effect of this compound on the Acquisition of Kindling
| Treatment Group | Dose (mg/kg, i.p.) | Number of Stimulations to Reach Fully Kindled State | Seizure Severity During Kindling | Afterdischarge Duration During Kindling |
| Vehicle Control | N/A | Baseline | Progressive increase to Stage 4-5 | Progressive increase |
| This compound | 20 | Significantly Increased | Reduced | Reduced |
| This compound | 40 | Significantly Increased | Reduced | Reduced |
Experimental Protocols
I. Surgical Procedure: Amygdala Electrode Implantation
This protocol details the stereotaxic implantation of a bipolar electrode into the basolateral amygdala of a rat.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Bipolar stimulating electrode (e.g., twisted stainless steel)
-
Dental cement
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a stereotaxic atlas, determine the coordinates for the basolateral amygdala (approximate coordinates from Bregma: AP -2.8 mm, ML ±4.8 mm, DV -8.5 mm from skull surface).
-
Drill a small burr hole through the skull at the determined coordinates.
-
Slowly lower the bipolar electrode to the target depth.
-
Secure the electrode to the skull using dental cement and anchor screws.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least one week before commencing the kindling procedure.
II. Amygdala Kindling Protocol
This protocol describes the process of inducing a fully kindled state.
Materials:
-
Kindled rat with implanted electrode
-
Constant current stimulator
-
EEG recording system (optional but recommended)
-
Observation chamber
Procedure:
-
Afterdischarge (AD) Threshold Determination:
-
Place the rat in the observation chamber and connect the electrode to the stimulator.
-
Deliver an initial stimulus (e.g., 50 µA, 60 Hz, 1 ms biphasic square wave pulses for 1 second).
-
Observe the animal for behavioral seizures and record EEG for afterdischarge (a train of spike discharges lasting at least 5 seconds).
-
If no AD is observed, increase the current intensity in increments (e.g., 20-25 µA) every 15-30 minutes until an AD is consistently elicited. This intensity is the AD threshold.
-
-
Kindling Stimulations:
-
Once the AD threshold is determined, stimulate the rat once or twice daily with a suprathreshold stimulus (e.g., 400 µA or 125% of the AD threshold).[1]
-
After each stimulation, observe and score the behavioral seizure severity using the Racine scale (see Table 3).
-
Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures for at least three consecutive stimulations. The animal is now considered fully kindled.
-
Table 3: Racine Scale for Seizure Classification
| Stage | Behavioral Manifestations |
| 1 | Facial movements (e.g., mouth and facial clonus) |
| 2 | Head nodding |
| 3 | Unilateral forelimb clonus |
| 4 | Rearing with bilateral forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic convulsions |
III. This compound Administration Protocol
This protocol outlines the administration of this compound to assess its anticonvulsant effects.
Materials:
-
Fully kindled rats or rats undergoing kindling acquisition
-
This compound (AHR-8559)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure for Assessing Effects on Fully Kindled Seizures:
-
Use fully kindled rats that consistently exhibit Stage 4 or 5 seizures.
-
Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 20, 40, 80 mg/kg).
-
Administer a single i.p. injection of this compound or vehicle.
-
30 minutes after injection (the time of maximum anticonvulsant effectiveness), deliver the kindling stimulation.[1]
-
Record the seizure severity (Racine scale) and afterdischarge duration.
-
Allow for a washout period of at least 48 hours between different drug doses.
Procedure for Assessing Effects on Kindling Acquisition:
-
Begin with naive rats that have undergone electrode implantation and recovery.
-
Divide the animals into a vehicle control group and this compound treatment groups (e.g., 20 and 40 mg/kg).[1]
-
Administer the daily i.p. injection of this compound or vehicle 30 minutes prior to the daily kindling stimulation.
-
Record the seizure stage and afterdischarge duration after each stimulation.
-
Continue this daily regimen until the control animals are fully kindled.
-
Compare the number of stimulations required to reach the fully kindled state between the groups.
Visualizations
References
Application Notes and Protocols for Screening Fluzinamide (Flutamide) Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide, a nonsteroidal antiandrogen, is a cornerstone in the treatment of androgen-sensitive prostate cancer.[1] Its mechanism of action relies on competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1] This blockade prevents the transcriptional activation of androgen-responsive genes, thereby impeding cancer cell growth and proliferation.[2] Accurate and reproducible screening methods are paramount for identifying and characterizing novel antiandrogenic compounds like Flutamide. Cell-based assays offer a physiologically relevant and high-throughput-compatible platform for this purpose.
These application notes provide detailed protocols for two robust cell-based assays to screen for and quantify the antiandrogenic activity of Flutamide: the Androgen Receptor (AR) Reporter Gene Assay and the Cell Proliferation (MTT) Assay.
Principle of Assays
1. Androgen Receptor (AR) Reporter Gene Assay: This assay quantitatively measures the transcriptional activity of the AR in response to a ligand.[3] Cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).[3] In the presence of an AR agonist like DHT, the activated AR binds to the ARE, driving the expression of the reporter gene. An antagonist like Flutamide will compete with the agonist, leading to a dose-dependent decrease in reporter gene expression.
2. Cell Proliferation (MTT) Assay: This colorimetric assay assesses the impact of a compound on the metabolic activity of viable cells, which is an indirect measure of cell proliferation. Androgen-sensitive prostate cancer cells, such as LNCaP, proliferate in response to androgens. Flutamide, by blocking AR signaling, is expected to inhibit this androgen-induced proliferation in a dose-dependent manner.
Data Presentation: Quantitative Analysis of Flutamide Activity
The following tables summarize the inhibitory concentrations (IC50) of Flutamide in various prostate cancer cell lines, as determined by cell proliferation assays.
| Cell Line | Assay Type | Flutamide IC50 (µM) | Duration of Treatment | Reference |
| LNCaP | MTT Assay | 14.3 | 48 hours | |
| PC-3 | MTT Assay | 17.88 | 48 hours | |
| DU-145 | MTT Assay | 11.44 | 48 hours | |
| LNCaP | MTT Assay | 12 | Not Specified | |
| PC-3 | MTT Assay | 20 | Not Specified | |
| DU-145 | MTT Assay | 10 | Not Specified |
| Cell Line | Assay Type | Hydroxyflutamide IC50 (µM) | Reference |
| AR-CALUX | Reporter Gene Assay | 0.05 |
Signaling Pathways and Experimental Workflow
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and Mechanism of Flutamide Action.
Experimental Workflow for Cell-Based Assays
Caption: General Experimental Workflow for Screening Flutamide Activity.
Experimental Protocols
Protocol 1: Androgen Receptor (AR) Luciferase Reporter Gene Assay
This protocol is designed to quantify the antagonistic effect of Flutamide on androgen receptor activation.
1.1. Materials
-
Cell Line: MDA-kb2 cells, which stably express an androgen and glucocorticoid-responsive reporter. Alternatively, other AR-positive cell lines like LNCaP or PC-3 can be transiently transfected.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: Phenol red-free RPMI-1640 with 10% charcoal-stripped FBS (CS-FBS) to remove endogenous steroids.
-
Reagents:
-
Dihydrotestosterone (DHT) (agonist)
-
Flutamide (test compound)
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
-
1.2. Method
-
Cell Seeding:
-
Culture MDA-kb2 cells in culture medium.
-
Harvest cells using Trypsin-EDTA and resuspend in assay medium.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Flutamide in assay medium.
-
Prepare a constant concentration of DHT in assay medium (e.g., 0.1 nM, which is the EC80).
-
Remove the medium from the cells and add the Flutamide dilutions.
-
Immediately add the DHT solution to all wells except the vehicle control.
-
Include the following controls:
-
Vehicle control (assay medium with DMSO, typically 0.1%)
-
Agonist control (DHT alone)
-
-
Incubate the plate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and gently wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer from the luciferase assay kit.
-
Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System to measure firefly and Renilla (for normalization in transient transfections) luciferase activity.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity if applicable.
-
Calculate the percentage of inhibition of the DHT-induced luciferase activity for each Flutamide concentration.
-
Plot the percentage inhibition against the logarithm of the Flutamide concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol assesses the effect of Flutamide on the proliferation of androgen-sensitive cells.
2.1. Materials
-
Cell Line: LNCaP cells (androgen-sensitive human prostate adenocarcinoma cells).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Medium: Phenol red-free RPMI-1640 with 5% CS-FBS.
-
Reagents:
-
DHT
-
Flutamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
-
Equipment:
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
-
2.2. Method
-
Cell Seeding:
-
Culture LNCaP cells in culture medium.
-
Harvest cells and resuspend in assay medium.
-
Seed 5 x 10^3 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Flutamide in assay medium.
-
Prepare a constant concentration of DHT (e.g., 1 nM) in assay medium.
-
Treat the cells with the Flutamide dilutions in the presence of DHT.
-
Include the following controls:
-
Vehicle control (assay medium with DMSO)
-
Agonist control (DHT alone)
-
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DHT-treated control.
-
Plot the percentage of viability against the logarithm of the Flutamide concentration to generate a dose-response curve and calculate the IC50 value.
-
Conclusion
The cell-based assays detailed in these application notes provide robust and reliable methods for screening and characterizing the antiandrogenic activity of compounds like Flutamide. The AR reporter gene assay offers a direct measure of the compound's effect on AR-mediated transcription, while the cell proliferation assay provides insights into its functional impact on cancer cell growth. By employing these protocols, researchers can effectively advance the discovery and development of novel therapeutics targeting the androgen receptor signaling pathway.
References
- 1. Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluzinamide Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of Fluzinamide in preclinical animal models, with a focus on its evaluation as an anticonvulsant. The protocols are based on established methodologies to guide researchers in designing and executing their studies.
Introduction
This compound (AHR-8559) is an antiepileptic agent that has shown efficacy against partial seizures in animal models.[1] Its anticonvulsant properties have been primarily evaluated in the kindled amygdaloid seizure model in rats.[1] This document outlines the administration protocols and summarizes the key dosage information from preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound administration in rodent models based on available literature.
Table 1: this compound Dosage and Administration in Rats
| Parameter | Details | Reference |
| Animal Model | Kindled Amygdaloid Seizure Model | [1] |
| Species | Rat | [1] |
| Administration Route | Intraperitoneal (i.p.) Injection | [1] |
| Dosage Range | 10 - 80 mg/kg | |
| Acute Administration | Single i.p. injection | |
| Chronic Administration | Daily i.p. injections | |
| Time to Max. Effect | 30 minutes after acute i.p. injection |
Table 2: Effects of this compound in the Kindled Amygdaloid Seizure Model in Rats
| Dosage (i.p.) | Effect | Reference |
| Low doses (within 10-80 mg/kg range) | Significantly elevated seizure threshold, reduced afterdischarge durations, and decreased seizure severity. | |
| 20 and 40 mg/kg (daily) | Significantly increased the number of trials required to complete kindling. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile syringes and needles (23-25 gauge)
Protocol:
-
Stock Solution Preparation: Based on its solubility, this compound should first be dissolved in a minimal amount of DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid in dissolution.
-
Working Solution Preparation: For intraperitoneal injection, the DMSO stock solution should be further diluted with sterile physiological saline to the desired final concentration. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%, and as low as possible) to avoid solvent toxicity.
-
Final Concentration Calculation: Calculate the volume of the stock solution and saline needed to achieve the desired final dosage (e.g., 20 mg/kg) in an appropriate injection volume for the animal's weight (e.g., 1-2 mL/kg for rats).
-
Sterility: All preparation steps should be conducted under sterile conditions to prevent contamination.
Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Prepared this compound working solution
-
Sterile syringe (1-3 mL)
-
Sterile needle (23-25 gauge, 1 to 1.5 inches long)
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint device
Protocol:
-
Animal Restraint: The rat should be securely and humanely restrained. This can be achieved manually by a trained handler or using a suitable restraint device. The animal should be positioned to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right abdominal quadrant. This location avoids the cecum, which is located on the left side, and minimizes the risk of puncturing the bladder or other vital organs.
-
Site Preparation: Swab the injection site with a gauze pad soaked in 70% ethanol to disinfect the area.
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 15-20 degree angle to the abdominal wall.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and select a new injection site with a fresh sterile needle.
-
Injection: Once correct placement is confirmed, inject the this compound solution smoothly and steadily.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, discomfort, or adverse reactions.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the available scientific literature. However, its anticonvulsant profile in traditional screening models most closely resembles that of phenobarbital and valproic acid, suggesting a potential interaction with GABAergic neurotransmission or effects on voltage-gated ion channels. Unlike phenytoin and ethosuximide, its profile is different, indicating a distinct mechanism from these agents. Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.
Visualizations
Experimental Workflow for Evaluating this compound in a Rat Kindling Model
Caption: Workflow for assessing this compound's anticonvulsant effects.
Logical Relationship of Anticonvulsant Drug Mechanisms
Caption: Inferred mechanism of this compound based on its profile.
References
Fluzinamide in Neuropharmacology: A Look into its Anticonvulsant Properties
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluzinamide (formerly AHR-8559) is a compound that was investigated for its anticonvulsant properties. The available research, primarily from the mid-1980s, suggests that this compound showed potential as an antiepileptic agent. These historical application notes provide a summary of the findings and the experimental protocols used to evaluate this compound's effects in a preclinical model of epilepsy. It is important to note that research into this compound appears to have been limited, and contemporary data on its mechanism of action and broader neuropharmacological applications are not available in the public domain.
Neuropharmacological Activity: Anticonvulsant Effects
The primary neuropharmacological application of this compound documented in the literature is its anticonvulsant activity. Studies in the kindled amygdaloid seizure model in rats demonstrated that this compound can significantly attenuate seizure severity and duration.[1] Its anticonvulsant profile in traditional preclinical models was found to most closely resemble that of phenobarbital and valproic acid.[1]
A pilot study in 15 adults with refractory partial seizures indicated that this compound, when added to existing phenytoin and carbamazepine regimens, led to a reduction in seizure frequency in a subset of patients who completed the trial.[2] However, side effects such as dizziness, diplopia, ataxia, headache, nausea, and rash were common and resulted in the withdrawal of several participants.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from the preclinical evaluation of this compound in the rat amygdaloid kindling model.[1]
| Parameter | Dose Range (i.p.) | Effect | Model System |
| Seizure Threshold | Low doses (specific range not detailed in abstract) | Significantly elevated seizure threshold. | Previously kindled rats (threshold seizures) |
| Afterdischarge Duration | 10-80 mg/kg | Significantly attenuated. | Previously kindled rats (suprathreshold & threshold seizures) |
| Seizure Severity | 10-80 mg/kg | Significantly reduced. | Previously kindled rats (suprathreshold & threshold seizures) |
| Kindling Acquisition | 20 and 40 mg/kg (daily) | Significantly increased the number of trials to complete kindling. | Rats undergoing kindling acquisition |
Experimental Protocols
The primary model used to assess the anticonvulsant efficacy of this compound was the Kindled Amygdaloid Seizure Model in Rats . This is a widely recognized preclinical model for studying temporal lobe epilepsy and for screening potential antiepileptic drugs.
Objective:
To evaluate the anticonvulsant properties of this compound on both the acquisition of kindled seizures and the expression of fully kindled seizures.
Materials:
-
Male rats (specific strain, e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
Electroencephalogram (EEG) recording system
-
This compound (AHR-8559)
-
Vehicle for drug administration (e.g., saline, a suspension agent)
-
Surgical supplies
Methodology:
Part 1: Surgical Implantation of Electrodes
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the animal in a stereotaxic apparatus.
-
Perform a craniotomy over the amygdala.
-
Stereotaxically implant a bipolar electrode into the basolateral amygdala.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a post-surgical recovery period of at least one week.
Part 2: Kindling Procedure
-
Determination of Afterdischarge Threshold (ADT):
-
Deliver an initial low-current stimulus (e.g., 20 µA, 1-second train of 60 Hz pulses) through the amygdaloid electrode.
-
Record the EEG to observe for an afterdischarge (AD), which is a self-sustaining electrical discharge lasting several seconds after the stimulus ends.
-
If no AD is elicited, increase the stimulus intensity in increments (e.g., 20 µA) with a sufficient interval between stimulations (e.g., 10-15 minutes) until an AD is consistently evoked. This intensity is the ADT.
-
-
Kindling Acquisition:
-
Stimulate the rats once or twice daily with a current at or just above their ADT.
-
Observe and score the behavioral seizure severity according to the Racine scale (from stage 1 - facial clonus, to stage 5 - rearing and falling with generalized tonic-clonic convulsions).
-
Continue daily stimulations until the animals consistently exhibit stage 5 seizures, at which point they are considered "fully kindled".
-
Part 3: Evaluation of this compound
A. On Fully Kindled Seizures:
-
Use fully kindled rats.
-
Administer this compound (10-80 mg/kg, i.p.) or vehicle.
-
At the time of expected peak drug effect (e.g., 30 minutes post-injection), deliver an electrical stimulus to the amygdala. This can be a suprathreshold stimulus (e.g., 400 µA) or a threshold-level stimulus.
-
Record the duration of the elicited afterdischarge and score the severity of the behavioral seizure.
-
Compare the results between the this compound-treated and vehicle-treated groups.
B. On Kindling Acquisition:
-
Use naive rats that have undergone electrode implantation.
-
Administer this compound (20 or 40 mg/kg, i.p.) or vehicle daily, prior to the kindling stimulation.
-
Record the number of stimulations required to reach the first stage 5 seizure.
-
Also, record the afterdischarge duration and seizure severity for each stimulation throughout the acquisition phase.
-
Compare the rate of kindling acquisition between the drug and vehicle groups.
Visualizations
References
Troubleshooting & Optimization
Improving Fluzinamide synthesis yield and purity
This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Fluzinamide, focusing on improving reaction yield and final product purity. The advice is based on established principles of organic synthesis and purification applicable to the molecular structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
While specific industrial synthesis routes are often proprietary, a plausible and common approach for a molecule like this compound (N-methyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide) involves a multi-step process. This typically includes the formation of an ether linkage followed by the construction of the N-methylcarboxamide group on the azetidine ring.
Q2: What are the critical parameters to control for maximizing yield?
Maximizing yield requires a deep understanding of reaction kinetics and process parameters.[1] Key factors include the quality of starting materials, precise stoichiometric control of reagents, reaction temperature, and reaction time. For complex syntheses, isolating and purifying intermediates can prevent the propagation of impurities, leading to a higher overall yield of the final, pure product.
Q3: Which analytical methods are best for assessing this compound purity?
A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment and impurity profiling.[2] Gas Chromatography (GC) is suitable for analyzing residual solvents, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of byproducts.[3][4]
Troubleshooting Guide: Synthesis & Purification
Section 1: Low Reaction Yield
Issue: The yield of the ether formation step (coupling of 3-(trifluoromethyl)phenol with an azetidine precursor) is consistently low.
This step is critical and can be prone to side reactions or incomplete conversion. The table below outlines potential causes and solutions.
| Parameter | Potential Issue | Suggested Solution & Optimization |
| Base | Incomplete deprotonation of the phenol; base is too weak or sterically hindered. | Use a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃). Ensure the base is freshly opened or properly stored to avoid deactivation by moisture. |
| Solvent | Solvent is not anhydrous, leading to quenching of the base and hydrolysis of reagents. | Use anhydrous, high-purity solvents (e.g., DMF, Acetonitrile). Consider drying the solvent over molecular sieves before use. |
| Temperature | Temperature is too low, resulting in slow reaction kinetics. Temperature is too high, causing decomposition or side reactions. | Optimize the temperature incrementally (e.g., in 5-10°C steps) while monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation. |
| Reagents | The azetidine precursor is unstable or of poor quality. | Verify the purity of the azetidine starting material. If it is a halide, ensure it has not degraded. Consider using a more stable precursor if available. |
Issue: The final N-methylcarboxamide formation step results in a low yield.
This step involves reacting the azetidine intermediate with a methyl isocyanate equivalent.
-
Moisture Sensitivity: Methyl isocyanate is highly reactive with water. Ensure the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon) and that the azetidine intermediate is thoroughly dried.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the methyl isocyanate equivalent to drive the reaction to completion, but avoid a large excess which can complicate purification.
-
Side Reactions: The secondary amine of the azetidine intermediate can be susceptible to side reactions. Ensure it is clean before proceeding to the final step. Purification of the intermediate via crystallization or chromatography may be necessary.
Section 2: Poor Product Purity
Issue: The final product is contaminated with unreacted starting materials.
This indicates an incomplete reaction.
-
Solution 1: Increase Reaction Time: Monitor the reaction using TLC or HPLC until the starting material is consumed.
-
Solution 2: Optimize Temperature: Gently increasing the reaction temperature may improve the conversion rate.
-
Solution 3: Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. The limiting reagent may be consumed before the reaction is complete.
Issue: The purification of this compound is challenging, with impurities co-eluting or co-crystallizing.
Effective purification is crucial for achieving high purity active pharmaceutical ingredients (APIs). The choice of method depends on the nature of the impurities.
| Purification Method | Principle | Advantages | Disadvantages & Troubleshooting |
| Recrystallization | Difference in solubility of the product and impurities in a solvent system at different temperatures. | Cost-effective, scalable, and can yield very high purity. | Finding a suitable solvent can be time-consuming. Product loss in the mother liquor is possible. Troubleshooting: Use a solvent/anti-solvent system; perform a slow cooling process to encourage selective crystallization. |
| Flash Chromatography | Separation based on polarity differences on a stationary phase (e.g., silica gel). | Fast and effective for removing impurities with different polarities. | Requires larger volumes of solvent; may not separate structurally similar impurities. Troubleshooting: Use a gradient elution method; try a different stationary phase (e.g., alumina). |
| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Excellent for separating closely related impurities and achieving >99.5% purity. | Expensive, lower throughput, requires significant solvent usage. Troubleshooting: Optimize the mobile phase and column chemistry using an analytical HPLC first. |
| Agitated Nutsche Filter Dryer (ANFD) | A single unit for solid-liquid separation, product washing, and vacuum drying. | Minimizes product handling and contamination, improving yield and safety. | High capital cost; primarily for isolation and drying, not for separating dissolved impurities. |
Experimental Protocols & Methods
Protocol 1: General Method for Purity Analysis by Reverse-Phase HPLC
This protocol provides a starting point for developing a validated analytical method for this compound.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV, 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Protocol 2: General Recrystallization Procedure
-
Solvent Screening: Test the solubility of the crude this compound in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (and carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the melting point to remove all residual solvent.
Visualized Workflows
References
Technical Support Center: Troubleshooting Fluzinamide Stability in Solution
Disclaimer: Publicly available data on the specific solubility and degradation kinetics of Fluzinamide is limited. This guide provides general troubleshooting strategies and protocols based on common challenges with research compounds. Researchers should perform their own validation experiments to determine the precise stability and solubility parameters for this compound in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particles. What should I do?
A1: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current solvent system. This can significantly impact the accuracy of your experiments by reducing the effective concentration of this compound.
-
Immediate Steps:
-
Visual Inspection: Confirm the presence of a precipitate. This may appear as fine particles, crystals, or a general haziness.
-
Check Stock Solution: Examine your concentrated stock solution (likely in DMSO). If it is also cloudy, the initial dissolution may be the issue.
-
-
Troubleshooting:
-
Sonication and Gentle Warming: Try sonicating the solution in a water bath or gently warming it to 37°C to aid dissolution.[1] However, be cautious with heating, as it could potentially degrade the compound.
-
Dilution Strategy: When diluting a DMSO stock into an aqueous buffer, add the stock solution dropwise to the buffer while vortexing. This rapid mixing can prevent the compound from "crashing out" of solution.[2]
-
Lower Final Concentration: The simplest solution may be to work at a lower final concentration of this compound.
-
Co-solvents: If your experimental system allows, the addition of a small percentage of a water-miscible organic co-solvent (like ethanol) to the aqueous buffer may improve solubility. However, always include a vehicle control with the same co-solvent concentration.
-
Q2: I am observing inconsistent results in my experiments with this compound. Could this be a stability issue?
A2: Yes, inconsistent results are a common sign of compound instability. If this compound is degrading in your experimental medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility.
-
Potential Causes of Instability:
-
pH of the Medium: The stability of a compound can be highly pH-dependent. While specific data for this compound is unavailable, related compounds can be susceptible to hydrolysis under acidic or basic conditions.
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to protect solutions from light, especially during long incubations.
-
Oxidation: Components in your media or exposure to air could lead to oxidative degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation or precipitation. It is recommended to store stock solutions in small, single-use aliquots.[1]
-
Q3: What is the recommended way to prepare and store this compound solutions?
A3: Based on available supplier information and general best practices:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent. This compound is known to be soluble in DMSO.[1][3]
-
Storage:
-
Store the solid powder at -20°C.
-
Store stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Protect solutions from light by using amber vials or wrapping vials in foil.
-
Q4: Are there any known incompatibilities for this compound?
A4: The Safety Data Sheet for this compound indicates that it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Contact with these substances could lead to rapid degradation.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution into Aqueous Buffer
If you observe precipitation when diluting your DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS), follow this troubleshooting workflow.
Data Presentation
Due to the lack of specific quantitative data for this compound, the following tables provide general guidance and templates for researchers to populate with their own experimental data.
Table 1: General Properties of Common Laboratory Solvents
| Solvent | Polarity | Properties & Common Use |
| Water | High | Universal solvent for biological systems. Solubility of non-polar compounds is often low. |
| DMSO | High (aprotic) | Universal solvent for preparing high-concentration stock solutions of non-polar compounds. |
| Ethanol | High (protic) | Used for compounds soluble in alcohols. Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | High (protic) | Alternative to ethanol, with higher polarity. Generally more toxic to cells than ethanol. |
Table 2: Template for a Kinetic Solubility Study
This table can be used to record the results of a kinetic solubility experiment to determine the concentration at which this compound begins to precipitate in your experimental buffer.
| Concentration of this compound (µM) | % DMSO in final solution | Visual Observation (Clear/Precipitate) | Turbidity Reading (e.g., OD600) |
| 1 | 0.1% | ||
| 5 | 0.1% | ||
| 10 | 0.1% | ||
| 25 | 0.1% | ||
| 50 | 0.1% | ||
| 100 | 0.1% |
Experimental Protocols
Protocol 1: General Method for Determining Kinetic Solubility
This protocol provides a basic framework for assessing the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
-
Dilution into Aqueous Buffer:
-
Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous experimental buffer (e.g., 198 µL of PBS or cell culture medium). This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
-
Incubation and Observation:
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).
-
Visually inspect each well for the presence of a precipitate.
-
For a quantitative measurement, read the plate on a plate reader that can measure turbidity (e.g., absorbance at 600 nm) or a nephelometer.
-
-
Data Analysis:
-
The highest concentration that remains clear is considered the kinetic solubility under these conditions.
-
Protocol 2: General Approach for a Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method (e.g., HPLC) and understanding the potential degradation pathways of a compound.
-
Prepare Solutions:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions. Include a control solution in a neutral, non-degrading solvent (e.g., acetonitrile/water).
-
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the control solution at 80°C for 24 hours.
-
Photostability: Expose the control solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in foil to protect it from light.
-
-
Analysis:
-
At various time points, take an aliquot of each solution, neutralize the acidic and basic samples, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with UV detection, to separate the parent compound from any degradation products.
-
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the peak area of the parent compound indicate degradation.
-
References
Optimizing Fluzinamide dosage for maximal anticonvulsant effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fluzinamide (AHR-8559) in preclinical anticonvulsant studies. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in the amygdala kindling model.
| Issue | Potential Cause | Recommended Solution |
| High variability in seizure scores between animals at the same dosage. | 1. Inconsistent electrode placement.2. Variation in individual animal seizure thresholds.3. Inaccurate drug administration (e.g., i.p. injection leakage). | 1. Verify electrode placement histologically post-experiment.2. Ensure a stable baseline of kindled seizures is established before drug testing.3. Refine injection technique and ensure proper volume administration based on body weight. |
| This compound administration shows no effect on seizure activity. | 1. Insufficient dosage.2. Drug degradation.3. Animal model resistance. | 1. Perform a dose-response study to determine the effective dose range (preclinical studies suggest a range of 10-80 mg/kg i.p.).[1]2. Prepare fresh drug solutions for each experiment.3. Confirm the stability and seizure susceptibility of the kindled colony. |
| Animals exhibit excessive sedation or ataxia after this compound administration. | 1. Dosage is too high.2. Interaction with other administered compounds. | 1. Reduce the dosage. The anticonvulsant effect of this compound has been observed at doses that do not cause sedation or ataxia.[1]2. Review all administered substances for potential synergistic sedative effects. |
| Inconsistent afterdischarge (AD) recordings. | 1. Poor electrode connection.2. Electrical noise in the recording environment. | 1. Check the integrity of the electrode and head cap assembly.2. Ensure proper grounding of the animal and recording equipment. Use a Faraday cage if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a rat amygdala kindling model?
A1: Based on preclinical studies, for acute administration to attenuate fully kindled seizures, a dose range of 10-80 mg/kg intraperitoneally (i.p.) has been evaluated.[1] For studies investigating the effect on the acquisition of kindling, daily doses of 20 and 40 mg/kg i.p. have been used.[1] It is recommended to start with a dose at the lower end of this range and perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the expected time to maximal effect for this compound after administration?
A2: Following a single intraperitoneal injection, the maximum anticonvulsant effect of this compound against suprathreshold stimulation in kindled rats was observed at 30 minutes.[1]
Q3: What is the proposed mechanism of action for this compound?
A3: The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, its anticonvulsant profile in traditional screening models most closely resembles that of phenobarbital and valproic acid, and differs from phenytoin and ethosuximide. This suggests that this compound may act by enhancing GABAergic inhibition, similar to phenobarbital, or through multiple mechanisms including effects on sodium channels and GABA enhancement, similar to valproic acid.
Q4: Are there any known pharmacokinetic properties of this compound?
Experimental Protocols
Amygdala Kindling Model in Rats
This protocol provides a general framework for inducing and assessing seizures in the amygdala kindling model.
1. Surgical Implantation of Electrodes:
-
Anesthesia: Anesthetize adult male rats (e.g., Wistar or Sprague-Dawley) with an appropriate anesthetic agent.
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Electrode Implantation: Implant a bipolar stimulating and recording electrode in the basolateral amygdala.
-
Anchoring: Secure the electrode assembly to the skull with dental acrylic.
-
Recovery: Allow the animals to recover for at least one week post-surgery.
2. Determination of Afterdischarge Threshold (ADT):
-
Place the rat in the experimental chamber and connect the head assembly to the stimulation and recording equipment.
-
Deliver an initial low-current stimulus (e.g., 25 µA, 60 Hz, 1 ms biphasic square wave pulses for 1 second).
-
Observe the electroencephalogram (EEG) for the presence of an afterdischarge (AD), defined as a high-frequency spike discharge lasting at least 3 seconds.
-
If no AD is observed, increase the stimulus intensity in increments (e.g., 25 µA) every 5-10 minutes until an AD is elicited. The lowest intensity that consistently elicits an AD is the ADT.
3. Kindling Procedure:
-
Stimulate the rats once or twice daily with a current slightly above their ADT.
-
Record the behavioral seizure severity according to Racine's scale (see table below) and the duration of the AD.
-
Continue daily stimulations until the animals consistently exhibit stage 4 or 5 seizures for a predetermined number of consecutive stimulations. At this point, the animal is considered fully kindled.
Racine's Scale for Seizure Classification:
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
4. Drug Testing:
-
Once animals are fully kindled and exhibit stable seizure responses, administer this compound or vehicle.
-
At a predetermined time post-injection (e.g., 30 minutes), stimulate the amygdala at the ADT or a suprathreshold intensity.
-
Record the seizure stage and AD duration.
-
Compare the results between the this compound-treated and vehicle-treated groups to assess anticonvulsant efficacy.
Visualizations
Caption: Workflow for evaluating this compound's anticonvulsant effects.
References
Addressing variability in Fluzinamide experimental results
Welcome to the technical support center for Fluzinamide. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results.
Compound Profile: this compound this compound is a potent, ATP-competitive inhibitor of the novel receptor tyrosine kinase, FLT-X. Overexpression and constitutive activation of FLT-X are implicated in various malignancies, making this compound a promising candidate for targeted cancer therapy. It is expected to inhibit cell proliferation by blocking downstream signaling pathways crucial for cell growth and survival.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter when working with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent challenge in preclinical drug evaluation.[1][2] Several factors related to assay conditions and cell culture practices can contribute to this variability.[2][3][4]
-
Cell Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50. Higher cell densities can lead to an "inoculum effect," where the drug's potency appears to decrease. This is because at higher densities, the drug concentration per cell is lower, and cell-cell contact can alter signaling pathways. It is crucial to maintain a consistent, optimized seeding density for all experiments.
-
Cell Health and Passage Number: Cells should be in the logarithmic growth phase to ensure maximal metabolic activity and sensitivity. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells from a consistent, low-passage frozen stock.
-
Incubation Time: The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation. Choose a time point that reflects the desired biological endpoint and keep it consistent.
-
Compound Solubility and Stability: this compound is hydrophobic and may precipitate when diluted from a DMSO stock into an aqueous cell culture medium. This reduces the effective concentration of the drug. Visually inspect for precipitation and consider performing a solubility test in your specific medium. Prepare fresh dilutions for each experiment to avoid issues with compound degradation.
-
Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity via MTT, membrane integrity via LDH). IC50 values can vary significantly between these assays.
Issue 2: Poor Solubility and Compound Precipitation
Q: I'm observing a precipitate after diluting my this compound DMSO stock into the cell culture medium. How can I prevent this?
A: This is a common issue for hydrophobic compounds like this compound and indicates that the compound's aqueous solubility limit has been exceeded.
-
Dilution Method: Add the DMSO stock solution to the aqueous medium drop-wise while gently vortexing or mixing. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
-
Final DMSO Concentration: While DMSO is a common solvent, final concentrations above 0.5% can be toxic to some cell lines and may have off-target effects. It is critical to keep the final DMSO concentration consistent across all wells, including vehicle controls, and ideally below 0.1% for sensitive cell lines.
-
Use of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. Ensure your final dilution medium contains the appropriate concentration of serum.
-
Lower Final Concentration: The most direct solution is to work at a lower final concentration of this compound. If high concentrations are necessary, you may need to explore formulation strategies with excipients, although this can complicate data interpretation.
Issue 3: Lack of Target Inhibition in Western Blot Analysis
Q: My cell viability data suggests this compound is effective, but I don't see a corresponding decrease in the phosphorylation of the downstream target, p-AKT, via Western blot. What are the possible reasons?
A: This discrepancy can arise from several factors related to either the experimental conditions or the underlying biology.
-
Suboptimal Treatment Time or Concentration: The kinetics of pathway inhibition can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time point for observing maximal inhibition. Also, the IC50 for cell proliferation (a long-term endpoint) may differ from the concentration needed for acute pathway inhibition.
-
Phosphatase Activity: Once cells are lysed, endogenous phosphatases can rapidly dephosphorylate your target protein, masking the effect of the inhibitor. It is essential to use ice-cold buffers and add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use.
-
Western Blot Protocol:
-
Blocking Agent: When detecting phosphoproteins, avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.
-
Buffer Choice: Avoid using phosphate-buffered saline (PBS), as the excess phosphate ions can interfere with the binding of phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.
-
Loading Control: Always probe for the total protein (total AKT in this case) to confirm that changes in the phospho-signal are not due to variations in protein loading.
-
Data Presentation
Table 1: Effect of Cell Seeding Density on this compound IC50
This table illustrates how varying the initial number of cells seeded per well can significantly alter the apparent IC50 value in a 48-hour MTT assay using the A549 cancer cell line.
| Seeding Density (cells/well) | This compound IC50 (nM) | Standard Deviation (nM) | R² of Curve Fit |
| 2,000 | 45.2 | ± 3.1 | 0.98 |
| 5,000 | 88.9 | ± 6.5 | 0.97 |
| 10,000 | 152.6 | ± 11.8 | 0.96 |
| 20,000 | 310.4 | ± 25.3 | 0.94 |
Data shows a clear positive correlation between cell density and IC50, highlighting the importance of consistent cell seeding.
Table 2: Impact of Final DMSO Concentration on Cell Viability
This table shows the effect of the vehicle (DMSO) on A549 cell viability after 48 hours. This is crucial for distinguishing drug effects from solvent-induced toxicity.
| Final DMSO Concentration (%) | Relative Cell Viability (%) | Standard Deviation (%) |
| 0.05 | 100.0 | ± 4.5 |
| 0.1 | 98.7 | ± 5.1 |
| 0.25 | 95.3 | ± 5.8 |
| 0.5 | 89.1 | ± 6.2 |
| 1.0 | 72.4 | ± 7.1 |
Concentrations above 0.5% DMSO show significant cytotoxicity and should be avoided. All this compound experiments should include a vehicle control matching the highest DMSO concentration used.
Visualizations and Logical Workflows
FLT-X Signaling Pathway and this compound Inhibition
Caption: The FLT-X signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Standard workflow for assessing cell viability with this compound using an MTT assay.
Troubleshooting Logic: Inconsistent IC50 Values
References
Fluzinamide formulation challenges for in vivo studies
Welcome to the technical support center for Fluzinamide formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the formulation of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound for in vivo studies?
A1: The main challenge with this compound is its poor aqueous solubility and low oral bioavailability.[1][2] This can lead to difficulties in achieving adequate drug exposure in animal models, potentially resulting in inconclusive or misleading study outcomes. Key issues include low dissolution rates in gastrointestinal fluids and significant first-pass metabolism.[3]
Q2: What initial steps should I take to improve the solubility of this compound?
A2: A crucial first step is to conduct pre-formulation studies to understand the physicochemical properties of this compound. This includes determining its solubility in various pH buffers and pharmaceutically relevant solvents. Based on these findings, you can explore several strategies such as pH adjustment, the use of co-solvents, or the selection of appropriate excipients to enhance solubility.[4]
Q3: Can excipients enhance the bioavailability of this compound?
A3: Yes, functional excipients play a critical role in improving the bioavailability of poorly soluble drugs like this compound.[5] They can enhance solubility, modify the drug release rate, and improve absorption. Different classes of excipients, including solubilizers, disintegrants, surfactants, and polymers, can be used to address specific formulation challenges.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Media
Symptoms:
-
Low and variable drug concentration in dissolution testing.
-
Inconsistent results in in vivo pharmacokinetic studies.
-
Precipitation of the drug upon dilution in aqueous media.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Crystalline nature of this compound | Convert the crystalline form to an amorphous state through techniques like solid dispersion or freeze-drying. | The amorphous form of a drug generally has higher solubility and a faster dissolution rate compared to its crystalline counterpart. |
| Poor wettability | Incorporate surfactants or wetting agents (e.g., Tween 80, Sodium Lauryl Sulfate) into the formulation. | Surfactants reduce the interfacial tension between the drug particles and the dissolution medium, improving wettability and facilitating dissolution. |
| Particle size is too large | Employ particle size reduction techniques such as micronization or nanomilling to create a nanosuspension. | Reducing the particle size increases the surface area available for dissolution, leading to a faster dissolution rate according to the Noyes-Whitney equation. |
| Inadequate pH of the vehicle | For weakly acidic or basic drugs, adjusting the pH of the formulation vehicle can significantly increase solubility. | The solubility of ionizable drugs is pH-dependent. Creating a salt form by adjusting the pH can enhance solubility. |
Issue 2: Low Oral Bioavailability in Animal Studies
Symptoms:
-
Low Cmax and AUC values in pharmacokinetic profiles.
-
High variability in plasma drug concentrations between subjects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Utilize solubility enhancement techniques such as solid dispersions, lipid-based formulations (e.g., SEDDS/SMEDDS), or complexation with cyclodextrins. | These techniques increase the concentration of the drug in a dissolved state in the gastrointestinal tract, which is a prerequisite for absorption. |
| Extensive first-pass metabolism | Consider alternative routes of administration like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) to bypass the liver initially. | These parenteral routes can increase systemic exposure and provide a better understanding of the compound's intrinsic activity. |
| Efflux by transporters (e.g., P-glycoprotein) | Co-administer a P-glycoprotein inhibitor (use with caution and appropriate justification in research settings). | This can reduce the efflux of the drug back into the intestinal lumen, thereby increasing its net absorption. |
| Insufficient dissolution rate | Formulate as a fast-disintegrating tablet or use super-disintegrants like croscarmellose sodium or sodium starch glycolate. | Rapid disintegration increases the surface area of the drug available for dissolution, leading to faster absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Polymer Solid Dispersion by Solvent Evaporation
This method aims to enhance the solubility of this compound by dispersing it in a polymer matrix in an amorphous state.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of appropriate mesh size to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator until further use.
Characterization:
-
Dissolution Testing: Perform in-vitro dissolution studies in relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the enhancement in dissolution rate compared to the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the solid dispersion.
Visualizations
Caption: A typical workflow for developing a formulation for a poorly soluble drug like this compound.
Caption: The journey of an orally administered drug and key points where formulation strategies intervene.
References
- 1. turkjps.org [turkjps.org]
- 2. turkjps.org [turkjps.org]
- 3. Preparation and in vitro-in vivo evaluation of surface-modified poly(lactide-co-glycolide) nanoparticles as controlled release carriers for flutamide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
Technical Support Center: Refining Analytical Methods for Fluzinamide Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining their analytical methods for the detection of Fluzinamide and its metabolites. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its major metabolites?
This compound is a fungicide classified in Group 29 by the Fungicide Resistance Action Committee (FRAC). Its primary mode of action is the uncoupling of oxidative phosphorylation in fungi.[1] In the environment, this compound is known to degrade, particularly through hydrolysis. The main degradation pathway involves hydrolysis to 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-2,6-dinitroaniline (CAPA or M1), which is then further degraded to 2-amino-6-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3,5-dinitrophenol (DCPA or M2).[2] The persistence of this compound in soil can be influenced by factors such as soil type, pH, and organic matter content, with degradation being enhanced by higher soil organic matter, warmer temperatures, and moisture.[3]
Q2: What are the common analytical techniques for detecting this compound and its metabolites?
The most common and effective analytical technique for the detection and quantification of this compound and its metabolites in various matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for analyzing complex samples like soil, water, and agricultural products. High-Performance Liquid Chromatography with UV detection (HPLC-UVD) can also be used.
Q3: Where can I obtain certified reference standards for this compound and its metabolites?
Certified reference materials (CRMs) are essential for accurate quantification. Several suppliers offer analytical standards for this compound and a range of other pesticides and their metabolites. It is recommended to check the catalogs of major chemical and laboratory equipment suppliers. Some of the well-known suppliers include:
-
Sigma-Aldrich (now part of MilliporeSigma)
-
Agilent Technologies
-
LGC Standards
-
Cerilliant (now part of MilliporeSigma)
-
FUJIFILM Wako Chemicals
It is advisable to confirm the availability of specific this compound metabolites like CAPA and DCPA directly with the suppliers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites using LC-MS/MS.
Chromatography Issues
Q4: I am observing poor peak shape (fronting, tailing, or splitting) for this compound. What could be the cause?
Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase Mismatch: Ensure the injection solvent is not significantly stronger than the initial mobile phase. A strong injection solvent can cause peak fronting or splitting. If possible, dissolve and inject your samples in the initial mobile phase.
-
Column Contamination or Degradation: The column can become contaminated with matrix components over time, leading to peak tailing or splitting. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. A void in the column packing can also cause split peaks.
-
Secondary Interactions: Peak tailing can occur due to secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for this compound. Adding a small amount of a competing agent to the mobile phase can sometimes help.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to peak broadening. Use tubing with the smallest practical internal diameter and length.
Q5: My retention times for this compound and its metabolites are shifting between injections. What should I check?
Retention time shifts can compromise peak identification and integration. Consider the following:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution methods.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phases regularly and ensure accurate mixing.
-
Column Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts. Use a column oven to maintain a stable temperature.
-
Pump Performance: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and retention time variability. Purge the pump to remove any trapped air.
Mass Spectrometry Issues
Q6: I am experiencing low sensitivity or no signal for this compound and its metabolites. What are the potential causes?
Low sensitivity can be frustrating. Here are some common areas to investigate:
-
Ion Source Contamination: The electrospray ionization (ESI) source is prone to contamination from matrix components, which can suppress the signal. Clean the ion source, including the capillary and spray shield, according to the manufacturer's instructions.
-
Incorrect MS Settings: Verify that the MS parameters, such as ion source settings (e.g., gas flows, temperatures), polarity, and acquisition mode (e.g., MRM transitions), are appropriate for this compound and its metabolites.
-
Sample Degradation: this compound can degrade under certain conditions. Prepare fresh samples and standards to rule out degradation as the cause of low signal.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes.[4] Consider improving the sample cleanup procedure or using matrix-matched calibration standards.[5]
Q7: I am observing a high background signal or "noise" in my chromatograms. How can I reduce it?
High background noise can interfere with the detection of low-level analytes. Here are some tips:
-
Contaminated Mobile Phase: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phases. Contaminants in the solvents can lead to a high background signal.
-
Contaminated LC System: The LC system, including tubing, fittings, and the autosampler, can become contaminated over time. Flush the entire system with a strong, clean solvent.
-
Ion Source Contamination: As mentioned previously, a dirty ion source can contribute to high background noise. Regular cleaning is essential.
-
Carryover: Residual analyte from a previous high-concentration sample can appear in subsequent injections, contributing to background noise. Implement a thorough needle wash in your autosampler method.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of fungicides in various matrices. While specific data for this compound metabolites is limited in the public domain, these tables provide a general reference for expected performance.
Table 1: Typical LC-MS/MS Method Performance for Fungicide Residue Analysis
| Parameter | Typical Value Range | Source(s) |
| Limit of Detection (LOD) | 0.01 - 5 µg/kg | |
| Limit of Quantification (LOQ) | 0.05 - 10 µg/kg | |
| Recovery | 70 - 120% | |
| Repeatability (RSDr) | < 20% | |
| Reproducibility (RSDwR) | < 20% |
Table 2: Example Recovery Data for a Modified QuEChERS Method for this compound in Persimmons
| Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 (LOQ) | 95.2 | 3.4 |
| 0.1 (10 x LOQ) | 98.7 | 2.1 |
| 2.0 (MRL) | 101.5 | 1.8 |
Data adapted from a study on persimmons. Performance in other matrices may vary.
Experimental Protocols
Modified QuEChERS Method for this compound in Agricultural Products
This protocol is a general guideline based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from a fruit matrix. Modifications may be necessary for different sample types.
1. Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g) into a blender.
-
Add an appropriate amount of water if the sample has low moisture content.
-
Homogenize the sample until a uniform consistency is achieved.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if used.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄). The choice of sorbent depends on the matrix.
-
Shake for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the final extract with the initial mobile phase to minimize solvent effects.
Visualizations
This compound Mode of Action: Uncoupling of Oxidative Phosphorylation
This compound disrupts the production of ATP in fungal mitochondria by acting as an uncoupler of oxidative phosphorylation. It dissipates the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase to function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fao.org [fao.org]
- 3. Frontiers | Degradation and residue dynamics of fluazinam in diverse indian soil types and water pH conditions: a comprehensive study using kinetic models [frontiersin.org]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Fluzinamide in Cellular Models
Disclaimer: The following technical support guide provides a generalized framework for mitigating the off-target effects of small molecule inhibitors. As of November 2025, specific public information regarding "Fluzinamide" is limited. Therefore, "this compound" is used as a placeholder to illustrate concepts and strategies applicable to novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with cellular components other than its intended biological target.[1][2] These interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and unexpected pharmacological effects, complicating the interpretation of data and potentially leading to the failure of drug candidates in later stages of development.[1][3]
Q2: What are the common causes of off-target effects for small molecule inhibitors?
A2: Several factors can contribute to off-target effects:
-
Structural Similarity: Small molecules can bind to conserved domains in proteins. For example, the ATP-binding pocket is structurally similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using concentrations of an inhibitor that are significantly higher than its binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.
Q3: Why is it crucial to identify and mitigate the off-target effects of this compound early in research?
A3: Identifying and mitigating off-target effects early is critical for several reasons:
-
Resource Efficiency: Addressing off-target effects early in the research and development process can save significant time and resources by preventing the pursuit of non-viable drug candidates.
-
Safety and Efficacy: For therapeutic development, understanding and minimizing off-target effects is essential to ensure the safety and efficacy of the drug.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
You observe a cellular phenotype after treating with this compound, but you are unsure if it is due to the intended on-target effect or an off-target interaction.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target effects of this compound | Perform a dose-response curve analysis and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect. | The EC50 for the phenotype should correlate with the IC50 for the target. |
| Use a structurally unrelated inhibitor that targets the same protein. If the phenotype is not replicated, it is likely an off-target effect of this compound. | A different inhibitor for the same target should produce the same phenotype. | |
| Perform a rescue experiment by overexpressing the intended target. If the phenotype is not rescued, it suggests the involvement of other targets. | Overexpression of the target should reverse the phenotypic effect of this compound. | |
| Compound Concentration | Optimize the concentration of this compound. High concentrations can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration that shows a specific effect without causing general cellular stress. | Identification of a therapeutic window where on-target effects are observed without significant off-target toxicity. |
Issue 2: this compound shows toxicity in cell lines at concentrations required for target inhibition.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target toxicity | Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). | Identification of interactions with proteins known to cause toxicity. |
| Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects. | Lack of toxicity in the target-negative cell line would suggest on-target toxicity. | |
| On-target toxicity | Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Knockdown of the target protein should mimic the toxic phenotype observed with this compound. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data to assess the on- and off-target effects of this compound.
Table 1: Dose-Response Analysis of this compound
| Parameter | Target Engagement (Biochemical Assay) | Cellular Phenotype A | Cellular Phenotype B (Suspected Off-Target) |
| IC50 / EC50 | 50 nM | 75 nM | 5 µM |
| Hill Slope | 1.2 | 1.1 | 0.8 |
This table illustrates a hypothetical scenario where the potency of this compound for its intended target and a related cellular phenotype are closely correlated, while a suspected off-target phenotype occurs at a much higher concentration.
Table 2: Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase Target | % Inhibition |
| Target Kinase X (On-Target) | 95% |
| Off-Target Kinase Y | 85% |
| Off-Target Kinase Z | 60% |
| Other Kinases (average of 50) | < 10% |
This table presents a hypothetical kinase selectivity profile, indicating that this compound inhibits other kinases besides its intended target, which could explain off-target effects.
Experimental Protocols
1. Dose-Response Curve Analysis in a Cellular Viability Assay
This protocol describes how to determine the concentration-dependent effect of this compound on cell viability.
-
Cell Culture and Plating:
-
Culture the desired cell line (e.g., HeLa, HEK293) under standard conditions.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common concentration range to test is from 1 nM to 100 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-72 hours, depending on the desired endpoint.
-
-
Viability Assessment (e.g., using a resazurin-based assay):
-
Add the viability reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. Counter-Screening in a Target-Negative Cell Line
This protocol is used to differentiate between on-target and off-target effects.
-
Cell Line Selection:
-
Select a parental cell line that expresses the target of this compound.
-
Generate a target-knockout or knockdown cell line using CRISPR/Cas9 or shRNA, respectively.
-
Verify the absence or significant reduction of the target protein in the modified cell line via Western blot or qPCR.
-
-
Experimental Procedure:
-
Plate both the parental (target-positive) and the modified (target-negative) cell lines in parallel.
-
Treat both cell lines with a range of this compound concentrations, including the concentration that elicits the phenotype of interest.
-
Assess the cellular phenotype or toxicity in both cell lines using the appropriate assay.
-
-
Interpretation of Results:
-
If the effect is only observed in the parental cell line, it is likely an on-target effect.
-
If the effect is observed in both cell lines, it is likely an off-target effect.
-
Visualizations
Caption: Hypothetical signaling pathway illustrating the on-target and off-target effects of this compound.
Caption: Experimental workflow for identifying potential off-target effects of this compound.
References
Technical Support Center: Optimizing Fluzinamide Derivative Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) profile of Fluzinamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with the parent this compound scaffold?
The parent this compound scaffold is known to undergo extensive first-pass metabolism, primarily in the liver.[1] This can lead to low oral bioavailability, meaning a smaller fraction of the administered dose reaches systemic circulation to exert its therapeutic effect.[2] Key challenges to address include high hepatic clearance, the formation of multiple metabolites which may have different activity or toxicity profiles, and potential for drug-drug interactions (DDIs) involving metabolic enzymes like cytochrome P450s.[3][4][5]
Q2: How can the metabolic stability of our this compound derivatives be improved?
Improving metabolic stability involves identifying and modifying the parts of the molecule—often called "metabolic soft spots"—that are most susceptible to enzymatic degradation. A common strategy is bioisosteric replacement, where a metabolically labile functional group is replaced with a different group that is more stable but retains the desired biological activity. For example, if a specific aromatic ring is prone to hydroxylation, adding an electron-withdrawing group (e.g., a fluorine atom) can make it less susceptible to oxidation by CYP enzymes. Derivatization to create prodrugs is another approach, where a labile part of the molecule is temporarily masked.
Q3: Our lead derivative demonstrates poor oral bioavailability. What are the likely causes and how can we address them?
Poor oral bioavailability is typically a result of two main factors: poor absorption across the intestinal wall or high first-pass metabolism in the gut wall and liver.
-
Poor Absorption: This can be due to low aqueous solubility or low membrane permeability. The Biopharmaceutical Classification System (BCS) helps categorize drugs based on these properties. To improve absorption, you can employ formulation strategies such as using lipid-based delivery systems or reducing the drug's particle size. Chemical modifications to increase lipophilicity (to a certain extent) can also enhance permeability.
-
High First-Pass Metabolism: If the compound is well-absorbed but still has low bioavailability, it is likely being rapidly metabolized by the liver before reaching systemic circulation. Strategies to overcome this are similar to those for improving metabolic stability, focusing on blocking metabolic hotspots on the molecule.
Q4: How should we assess the drug-drug interaction (DDI) potential of our new derivatives?
Assessing DDI potential is a critical step for safety and regulatory approval. The most common mechanism for DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes. Standard in vitro assays using human liver microsomes or hepatocytes can determine if your compound inhibits or induces major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). These studies are crucial for predicting how your derivative might affect the metabolism of other co-administered drugs.
Q5: What is the proposed mechanism of action for this compound, and how might PK modifications impact its efficacy?
Assuming "this compound" is related to Flutamide, its mechanism of action is as a competitive antagonist of the androgen receptor (AR). It works by binding to the AR and preventing androgens like testosterone and dihydrotestosterone (DHT) from activating it, thereby inhibiting the growth of androgen-sensitive cells. When modifying the structure to improve PK properties, it is crucial to ensure that the changes do not negatively impact the molecule's affinity for the AR. An iterative process of modifying the structure and then re-evaluating both PK properties and pharmacodynamic (PD) activity is essential to maintain or improve the therapeutic index.
Troubleshooting Guides for Key Experiments
Guide 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
| Problem Encountered | Potential Causes | Recommended Solutions & Next Steps |
| High variability (>15%) between replicate wells. | 1. Inconsistent pipetting of compound, microsomes, or cofactors. 2. Uneven evaporation from plate wells. 3. Microsomes not uniformly suspended before aliquoting. | 1. Use calibrated pipettes or automated liquid handlers. Pre-mix reagents in a master mix. 2. Use plate sealers during incubation. Avoid using outer wells if evaporation is a major issue. 3. Gently vortex or invert the microsome vial immediately before use. |
| Compound concentration drops below the limit of quantitation (LOQ) at the first time point. | 1. The compound has very high intrinsic clearance (is metabolized very quickly). 2. Significant non-specific binding to the assay plate or microsomes. | 1. Reduce the incubation time (e.g., test at 0, 1, 5, 10, 15 min instead of up to 60 min). 2. Use a lower microsomal protein concentration. 3. Use low-binding plates and check for compound recovery at time zero in the absence of cofactors. |
| No metabolism observed for the positive control compound (e.g., Testosterone, Verapamil). | 1. NADPH (cofactor) solution is degraded or was not added. 2. Liver microsomes have lost enzymatic activity due to improper storage or handling. | 1. Prepare fresh NADPH solution immediately before the experiment. Confirm its addition to all relevant wells. 2. Verify the storage temperature of microsomes (-80°C). Avoid repeated freeze-thaw cycles. Test a new batch of microsomes. |
Guide 2: Caco-2 Permeability Assay
| Problem Encountered | Potential Causes | Recommended Solutions & Next Steps |
| Poor monolayer integrity (low TEER values or high Lucifer Yellow flux). | 1. Cells were seeded at an incorrect density. 2. Contamination (e.g., mycoplasma). 3. Cells were cultured for too few or too many days. | 1. Optimize cell seeding density for your specific cell line and plates. 2. Regularly test cell cultures for contamination. 3. Culture cells for the recommended time (typically 21 days) to ensure proper differentiation and tight junction formation. |
| High efflux ratio (>2), suggesting the compound is an efflux transporter substrate. | 1. The compound is actively transported by apically located efflux proteins like P-glycoprotein (P-gp) or BCRP. | 1. This is a valid experimental outcome, not an error. 2. To confirm which transporter is involved, repeat the assay in the presence of known inhibitors (e.g., Verapamil for P-gp). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate. |
| Low compound recovery (<70%) after incubation. | 1. Compound is binding to the plastic plate or filter membrane. 2. Poor aqueous solubility in the assay buffer. 3. The compound is being metabolized by enzymes within the Caco-2 cells. | 1. Use low-binding plates. 2. Test compound solubility in the assay buffer beforehand. Include a non-toxic solubilizing agent if necessary. 3. Collect and analyze the cell lysate in addition to the apical and basolateral compartments to quantify the amount of compound that entered the cells. |
Data Presentation
Table 1: Comparative In Vitro ADME Properties of Hypothetical this compound Derivatives
| Compound ID | HLM Stability (t½, min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Plasma Protein Binding (% Bound) |
| This compound | 15 | 2.5 | 1.2 | 98.5 |
| FZD-001 | 45 | 2.2 | 1.5 | 97.1 |
| FZD-002 | 28 | 15.8 | 4.8 | 92.4 |
| FZD-003 | 110 | 12.1 | 1.1 | 95.3 |
HLM: Human Liver Microsome; Papp: Apparent Permeability Coefficient.
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats Following a 10 mg/kg Oral Dose
| Compound ID | Cmax (ng/mL) | Tmax (hr) | AUC₀₋ᵢₙf (ng·hr/mL) | Oral Bioavailability (F%) |
| This compound | 150 | 1.0 | 450 | 18 |
| FZD-001 | 320 | 1.5 | 1350 | 45 |
| FZD-002 | 850 | 0.5 | 1800 | 55 |
| FZD-003 | 710 | 2.0 | 4200 | 82 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in water and store it at -20°C. On the day of the experiment, dilute it to 10 mM in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create a 100 µM working solution in acetonitrile/water (50/50).
-
Thaw pooled Human Liver Microsomes on ice. Dilute to a final concentration of 1.0 mg/mL in 100 mM phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 178 µL of the microsome suspension to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 2 µL of the 100 µM compound working solution to each well to achieve a final substrate concentration of 1 µM.
-
Initiate the metabolic reaction by adding 20 µL of the 10 mM NADPH solution (final concentration 1 mM). For negative controls (T=0), add 20 µL of phosphate buffer instead.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample. Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto 12- or 24-well Transwell plates at an appropriate density.
-
Culture for 21 days to allow for differentiation and monolayer formation.
-
Monitor monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER) before the experiment.
-
-
Assay Procedure:
-
Carefully wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A→B) Permeability: Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Permeability: Add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A→B and B→A directions.
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio >2 suggests the involvement of active efflux transporters.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of a this compound derivative as an Androgen Receptor (AR) antagonist.
Caption: Iterative workflow for improving the pharmacokinetic (PK) profile of drug candidates.
Caption: Troubleshooting logic for diagnosing the cause of low oral bioavailability.
References
- 1. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. What Is DMPK (Drug Metabolism and Pharmacokinetics)? | Technology Networks [technologynetworks.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Validation & Comparative
Fluzinamide vs. Phenobarbital: A Comparative Analysis in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of fluzinamide and phenobarbital, two compounds evaluated for their efficacy in preclinical seizure models. The information presented is based on available experimental data to facilitate informed decisions in neurological drug development.
Executive Summary
This compound and phenobarbital both demonstrate significant anticonvulsant activity in rodent models of epilepsy. While direct head-to-head comparative studies are limited, existing data from kindled seizure models allow for a meaningful evaluation of their relative efficacy. Phenobarbital, a long-established anti-seizure medication, exerts its effects primarily through the positive allosteric modulation of the GABA-A receptor. The anticonvulsant profile of this compound closely resembles that of phenobarbital, suggesting a potentially similar mechanism of action, though direct evidence for its molecular target remains to be fully elucidated. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes their proposed mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and phenobarbital in different, yet comparable, kindled rat seizure models. It is important to note that the data for this compound was generated in an amygdala-kindled model, while the data for phenobarbital comes from a pentylenetetrazol (PTZ)-kindled model. Both models induce a chronic epileptic state, providing a basis for comparison.
Table 1: Efficacy of this compound in the Amygdala-Kindled Rat Seizure Model
| Dose (mg/kg, i.p.) | Effect on Seizure Threshold | Reduction in Afterdischarge Duration | Reduction in Seizure Severity | Reference |
| 10-80 | Significantly elevated | Significant | Significant | [1] |
| 20 (daily) | Increased trials to kindle | Reduced during acquisition | Reduced during acquisition | [1] |
| 40 (daily) | Increased trials to kindle | Reduced during acquisition | Reduced during acquisition | [1] |
Table 2: Efficacy of Phenobarbital in the Pentylenetetrazol (PTZ)-Kindled Rat Seizure Model
| Dose (mg/kg) | Seizure Score (Day 14) | Seizure Score (Day 28) | Neuronal Injury Prevention (Day 14) | Reference |
| 20 | No significant decline | No significant decline | Not specified | [2][3] |
| 40 | Significant reduction (p<0.05) | Increased (resistance) | Yes | |
| 60 | Significant reduction (p<0.01) | Increased (resistance) | Yes |
Experimental Protocols
Detailed methodologies for the key experimental models cited are crucial for the interpretation and replication of the findings.
Amygdala-Kindled Seizure Model (for this compound)
This model is used to evaluate the effect of anticonvulsant drugs on focal seizures that can secondarily generalize, mimicking complex partial seizures in humans.
-
Animal Model: Male rats are used.
-
Electrode Implantation: A bipolar electrode is surgically implanted into the amygdala of the rat brain.
-
Kindling Procedure: A low-intensity electrical stimulus is delivered to the amygdala once daily. Initially, this stimulus does not elicit a seizure. With repeated stimulation, the seizure response progressively increases in duration and severity, eventually leading to a generalized convulsive seizure. This process is known as kindling.
-
Drug Testing: Once the animals are fully kindled (consistently exhibiting generalized seizures), the anticonvulsant effects of this compound are tested. The drug is administered intraperitoneally (i.p.) at various doses (10-80 mg/kg) before the electrical stimulation.
-
Endpoints: The primary endpoints are the seizure threshold (the minimum current required to elicit a seizure), the afterdischarge duration (a measure of seizure activity in the brain), and the seizure severity, which is rated on a standardized scale.
Pentylenetetrazol (PTZ)-Kindled Seizure Model (for Phenobarbital)
This chemically-induced kindling model is another established method for studying chronic epilepsy and evaluating anticonvulsant drug efficacy.
-
Animal Model: Male Wistar rats are used.
-
Kindling Procedure: A sub-convulsive dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered daily (e.g., 30 mg/kg, i.p.) for an extended period (e.g., 28 days). This repeated chemical stimulation leads to a progressive increase in seizure susceptibility.
-
Drug Administration: Phenobarbital is administered at different doses (20, 40, and 60 mg/kg) alongside the PTZ injections.
-
Observation: The severity of the resulting seizures is scored using a standardized scale at different time points (e.g., day 14 and day 28).
-
Endpoints: The primary endpoint is the reduction in the mean seizure score compared to a control group receiving only PTZ. Histopathological analysis of hippocampal neurons can also be performed to assess neuroprotection.
Signaling Pathways and Mechanisms of Action
Phenobarbital: Positive Allosteric Modulator of the GABA-A Receptor
Phenobarbital's primary mechanism of action is the enhancement of GABAergic inhibition in the central nervous system. It binds to a specific site on the GABA-A receptor, a ligand-gated ion channel, and potentiates the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.
Caption: Mechanism of action of Phenobarbital at the GABA-A receptor.
This compound: Putative Mechanism of Action
While the exact molecular target of this compound has not been definitively identified, its anticonvulsant profile strongly suggests a mechanism of action similar to that of phenobarbital. It is hypothesized that this compound may also act as a positive allosteric modulator of the GABA-A receptor, thereby enhancing GABAergic inhibition. Further research is required to confirm this proposed mechanism.
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of an anticonvulsant drug using a kindling seizure model.
Caption: General experimental workflow for kindling seizure models.
References
- 1. Anticonvulsant action of this compound (AHR-8559) on kindled amygdaloid seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcn.iums.ac.ir [bcn.iums.ac.ir]
Comparative Efficacy of Rufinamide and Valproic Acid in the Treatment of Epilepsy
A comprehensive guide for researchers and drug development professionals.
This guide provides an objective comparison of the efficacy and safety of two prominent anti-epileptic drugs (AEDs), Rufinamide and Valproic Acid. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of these therapeutic agents.
Executive Summary
Rufinamide and Valproic Acid are both effective in the management of seizures, but they exhibit different efficacy profiles and mechanisms of action. A head-to-head clinical trial has demonstrated that Rufinamide monotherapy may be more efficient in reducing seizure frequency for partial-onset seizures compared to Valproic Acid, with a similar tolerability profile.[1][2] Valproic acid, however, is a broad-spectrum AED that has been a mainstay in epilepsy treatment for decades and is effective against various seizure types, including generalized and partial seizures.[3][4]
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from a comparative study of Rufinamide and Valproic Acid in patients with partial-onset seizures.[1]
Table 1: Efficacy Comparison
| Efficacy Endpoint | Rufinamide (up to 400 mg twice daily) | Valproic Acid (extended-release, up to 1500 mg daily) | p-value |
| Median % Reduction in Seizure Frequency (12 weeks) | 45.1% | 33.4% | <0.0001 |
| ≥50% Responder Rate | 52.9% | 33.6% | <0.001 |
| Seizure Freedom (at least 6 months) | Data not specified in source | Data not specified in source | - |
Table 2: Safety and Tolerability
| Adverse Event | Rufinamide | Valproic Acid |
| Headache | 23.5% | 15.1% |
| Dizziness | 23.5% | 12.5% |
| Fatigue | 11.1% | 8.6% |
| Discontinuations due to Adverse Events | 3.6% | 4.4% |
Mechanisms of Action
The two drugs employ distinct mechanisms to exert their anticonvulsant effects.
Rufinamide: The primary mechanism of action for Rufinamide is the prolongation of the inactive state of voltage-gated sodium channels. This action limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity. Rufinamide does not significantly interact with other common neurotransmitter systems such as benzodiazepine or GABA receptors.
Valproic Acid: The mechanism of action of Valproic Acid is multifaceted. It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It also blocks voltage-gated sodium channels and T-type calcium channels.
The distinct signaling pathways are illustrated in the diagrams below.
References
Validating the anticonvulsant effects of Fluzinamide in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant properties of Fluzinamide against established antiepileptic drugs (AEDs), Phenytoin and Diazepam. The evaluation is based on data from two standard preclinical seizure models: the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) tests, which are fundamental in the early-stage screening of potential anticonvulsant therapies. This document is intended to offer a data-driven comparison to aid in research and drug development.
Comparative Efficacy of Anticonvulsant Agents
The following table summarizes the median effective dose (ED50) of this compound, Phenytoin, and Diazepam in rodent models of acute seizures. The ED50 represents the dose of a drug that is effective in 50% of the animals tested.
| Drug | Model | Species | Route of Administration | ED50 (mg/kg) | Notes |
| This compound | MES & PTZ | Rat/Mouse | i.p. | Data Not Available | Effective in the kindled amygdaloid seizure model at 10-80 mg/kg.[1][2] Anticonvulsant profile similar to phenobarbital and valproic acid.[1] |
| Phenytoin | MES | Mouse | i.p. | 9.67 | Highly effective against generalized tonic-clonic seizures. |
| PTZ | Mouse | i.p. | Ineffective | Generally considered ineffective in this model of myoclonic and absence seizures. | |
| Diazepam | MES | Mouse | i.p. | Data Not Available | Less effective than in the PTZ model. |
| PTZ | Mouse | i.v. | 0.10 - 0.24 | Highly potent against chemically-induced seizures.[3] |
Experimental Protocols
Detailed methodologies for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are provided below. These protocols are standard preclinical assays for determining the anticonvulsant efficacy of novel compounds.
Maximal Electroshock (MES) Seizure Model
The MES test is a preclinical model used to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The model evaluates the ability of a compound to prevent the spread of seizures.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive device with corneal electrodes
-
Saline solution with a local anesthetic (e.g., 0.5% tetracaine)
-
Test compound (this compound) and reference drugs (Phenytoin)
-
Vehicle solution
Procedure:
-
Animals are randomly assigned to control (vehicle) and treatment groups.
-
The test compound or vehicle is administered via the desired route (e.g., intraperitoneally, orally).
-
After a predetermined time for drug absorption, a local anesthetic is applied to the corneas of the animals.
-
Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.
-
The percentage of animals protected from seizures in each group is recorded.
-
The ED50 is calculated using statistical methods, such as probit analysis, from the dose-response data.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ-induced seizure model is used to screen for anticonvulsant drugs that may be effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures.
Materials:
-
Rodents (mice or rats)
-
Pentylenetetrazol (PTZ) solution
-
Test compound (this compound) and reference drugs (Diazepam)
-
Vehicle solution
-
Syringes and needles for administration
Procedure:
-
Animals are randomly assigned to control (vehicle) and treatment groups.
-
The test compound or vehicle is administered.
-
Following the drug absorption period, a convulsant dose of PTZ is administered, typically subcutaneously or intraperitoneally.
-
Animals are placed in an observation chamber and monitored for a set period (e.g., 30 minutes).
-
The primary endpoint is the occurrence of clonic seizures lasting for more than 5 seconds. The latency to the first seizure may also be recorded.
-
The number of animals in each group that are protected from seizures is recorded.
-
A dose-response curve is generated, and the ED50 is calculated.
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflows for the MES and PTZ seizure models.
Summary
References
- 1. Anticonvulsant action of this compound (AHR-8559) on kindled amygdaloid seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Fluzinamide with novel antiepileptic drugs
Head-to-Head Comparison: Fluzinamide and Novel Antiepileptic Drugs
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the investigational antiepileptic drug (AED) this compound against two novel AEDs, Lacosamide and Rufinamide. Due to the limited availability of clinical data for this compound, this comparison juxtaposes its preclinical profile with the established clinical profiles of Lacosamide and Rufinamide. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of available data to inform future research and development in epilepsy treatment.
Introduction
This compound (AHR-8559) is an investigational anticonvulsant agent identified in preclinical studies for its potential in seizure management.[1] Unlike modern AEDs that have undergone extensive clinical evaluation, data on this compound is primarily from animal models. This guide aims to contextualize the preclinical findings for this compound by comparing them with the clinical data of two widely-used novel antiepileptic drugs: Lacosamide and Rufinamide. This comparison will highlight differences in their mechanisms of action, efficacy, and safety profiles, while underscoring the critical distinction between preclinical and clinical evidence.
Mechanism of Action
The fundamental difference between these compounds lies in their interaction with neuronal targets to reduce hyperexcitability.
This compound
The precise mechanism of action for this compound has not been fully elucidated. Preclinical studies suggest its anticonvulsant profile is similar to that of phenobarbital and valproic acid, and distinct from phenytoin and ethosuximide.[1] This suggests a potential interaction with GABAergic systems or a broad-spectrum mechanism of action.
Lacosamide
Lacosamide has a novel mechanism of action that involves the selective enhancement of the slow inactivation of voltage-gated sodium channels.[2] This leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.
Rufinamide
Rufinamide's mechanism of action is also believed to involve the modulation of sodium channel activity. Specifically, it prolongs the inactive state of voltage-gated sodium channels, thereby limiting repetitive neuronal firing.
Comparative Efficacy
The efficacy of this compound is based on animal models, while the efficacy of Lacosamide and Rufinamide is established through extensive clinical trials in humans.
Preclinical Efficacy of this compound
The primary evidence for this compound's efficacy comes from the kindled amygdaloid seizure model in rats.
| Parameter | This compound Effect in Rat Model | Citation |
| Seizure Severity | Significantly attenuated the severity of convulsive responses. | [1] |
| Afterdischarge Duration | Significantly reduced the duration of afterdischarges. | [1] |
| Seizure Threshold | Significantly elevated the seizure threshold at low doses. | |
| Kindling Acquisition | Increased the number of trials necessary to complete kindling. |
Clinical Efficacy of Lacosamide and Rufinamide
Lacosamide is primarily indicated for the adjunctive treatment of partial-onset seizures, while Rufinamide is used for seizures associated with Lennox-Gastaut Syndrome (LGS).
| Drug | Indication | Key Efficacy Outcomes (Adjunctive Therapy) | Citations |
| Lacosamide | Partial-Onset Seizures | - Median seizure reduction: 36.4%–40% for 400-600 mg/day. - 50% Responder rate: 38.3%–41.2% for 400-600 mg/day. | |
| Rufinamide | Lennox-Gastaut Syndrome | - Median reduction in total seizure frequency: ~32.7% vs. ~11.7% for placebo. - Median reduction in tonic-atonic seizures: ~42.5% vs. ~16.7% for placebo. - 50% Responder rate (total seizures): ~31.1% vs. ~10.9% for placebo. |
Safety and Tolerability Profile
Safety data for this compound is limited to preclinical observations, which contrast with the extensive safety data available for Lacosamide and Rufinamide from clinical trials.
Preclinical Safety of this compound
In the rat kindling model, this compound was reported to be effective at doses that did not cause sedation or ataxia.
Clinical Safety of Lacosamide and Rufinamide
| Drug | Common Adverse Events (≥10% and more frequent than placebo) | Serious Adverse Events | Citations |
| Lacosamide | Dizziness, headache, nausea, diplopia. | Atrioventricular block, atrial fibrillation/flutter (rare). | |
| Rufinamide | Somnolence, vomiting, headache, dizziness, fatigue, nausea. | Multi-organ hypersensitivity (DRESS), Stevens-Johnson syndrome (rare), suicidal ideation. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
This compound: Kindled Amygdaloid Seizure Model in Rats
-
Animal Model: Male rats with surgically implanted bipolar electrodes in the amygdala.
-
Kindling Procedure: Daily electrical stimulation of the amygdala with a constant current until stable, generalized seizures are elicited (fully kindled).
-
Drug Administration: this compound administered intraperitoneally at various doses.
-
Efficacy Assessment:
-
Afterdischarge Duration: Measured from the end of the stimulus to the cessation of epileptiform activity on the electroencephalogram (EEG).
-
Seizure Severity: Scored on a standardized scale based on behavioral observations.
-
Seizure Threshold: Determined by incrementally increasing the stimulus intensity until an afterdischarge is elicited.
-
-
Workflow:
Lacosamide and Rufinamide: Pivotal Clinical Trial Design (General Add-on Therapy Protocol)
The pivotal trials for Lacosamide and Rufinamide followed a similar, robust design to evaluate their efficacy and safety as adjunctive therapies.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients with a specific type of epilepsy (e.g., partial-onset seizures for Lacosamide, Lennox-Gastaut Syndrome for Rufinamide) who are not adequately controlled with their current AED regimen.
-
Phases of the Trial:
-
Baseline Phase: A period (typically 4-8 weeks) to establish the baseline seizure frequency.
-
Titration Phase: A period (typically 4-6 weeks) where the investigational drug is gradually increased to the target dose.
-
Maintenance Phase: A period (typically 12 weeks) where the target dose is maintained.
-
-
Primary Efficacy Endpoints:
-
Median percent change in seizure frequency from baseline.
-
Proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate).
-
-
Safety Assessments: Monitoring and recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Workflow:
Conclusion
This compound demonstrated notable anticonvulsant effects in a preclinical model of epilepsy, suggesting a potential therapeutic role. However, the absence of human clinical trial data makes a direct comparison with established novel AEDs like Lacosamide and Rufinamide impossible. Lacosamide and Rufinamide have well-defined mechanisms of action, and their efficacy and safety have been rigorously evaluated in large-scale clinical trials, leading to their approval for specific epilepsy subtypes.
This guide highlights the significant gap between promising preclinical findings and the extensive evidence required for a drug to be considered a viable treatment option in humans. While the preclinical data for this compound is of scientific interest, further research, including comprehensive clinical trials, would be necessary to determine its potential place in the landscape of antiepileptic therapies. Researchers in drug development should consider the distinct mechanistic profiles of novel AEDs like Lacosamide and Rufinamide as benchmarks for the development of new and improved treatments for epilepsy.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The comparison of preclinical data with clinical data has inherent limitations and should be interpreted with caution.
References
Cross-validation of Fluzinamide's efficacy in different species
An Important Note on Nomenclature: Initial searches for "Fluzinamide" did not yield significant results on a therapeutic agent with established efficacy data. It is highly probable that this is a misspelling of Flutamide , a well-researched nonsteroidal antiandrogen. This guide will proceed under the assumption that the intended topic is Flutamide and will provide a comprehensive cross-validation of its efficacy.
Introduction to Flutamide
Flutamide is a nonsteroidal antiandrogen drug primarily used in the treatment of prostate cancer. Unlike steroidal antiandrogens, Flutamide does not have intrinsic hormonal activity. Its therapeutic effect is derived from its ability to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This blockade prevents the downstream signaling cascade that promotes the growth of androgen-sensitive tissues, including prostate cancer cells. Flutamide is often used in combination with a gonadotropin-releasing hormone (GnRH) agonist to achieve maximal androgen blockade.
Mechanism of Action: Androgen Receptor Signaling Pathway
Flutamide exerts its effect by disrupting the normal signaling pathway of androgens. In a typical physiological state, androgens bind to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the androgen-receptor complex binds to specific DNA sequences known as androgen response elements (AREs), which initiates the transcription of target genes responsible for cell growth and proliferation. Flutamide, as a competitive antagonist, binds to the androgen receptor, preventing the binding of natural androgens and thereby inhibiting this entire signaling cascade.
Comparative Efficacy of Flutamide in Different Species
The efficacy of Flutamide has been evaluated in various species, from preclinical animal models to human clinical trials.
Preclinical Efficacy
| Species | Model | Key Findings |
| Mouse | Transgenic models of spinal and bulbar muscular atrophy (SBMA) | Flutamide protected against androgen-dependent toxicity, preventing or reversing motor dysfunction and extending lifespan.[1] |
| Mouse | Xenograft models of canine and human inflammatory breast cancer | Flutamide reduced tumor size by 55-65% and decreased metastasis rates.[2] |
| Rat | Healthy male rats | Flutamide demonstrated antiandrogenic effects, including decreased weight of accessory sex glands and lobular atrophy of the mammary gland.[3] |
| Rat | Pregnant rats | In utero exposure to Flutamide induced reproductive tract malformations in male offspring, demonstrating its potent antiandrogenic effects during development.[4] |
Clinical Efficacy in Humans
| Condition | Key Findings |
| Prostate Cancer | In combination with a GnRH agonist, Flutamide has been shown to be effective in treating advanced prostate cancer.[5] Low-dose Flutamide was also clinically effective in treating PSA recurrence after definitive treatments for prostate cancer. |
| Hirsutism | Flutamide has demonstrated moderate to superior effectiveness in treating hirsutism in women compared to other antiandrogens like spironolactone and cyproterone acetate. |
| Androgen-dependent skin conditions | Flutamide has been found to be effective in treating acne and seborrhea in women. |
Comparison with Alternative Antiandrogens
Flutamide is a first-generation nonsteroidal antiandrogen and has been compared to other drugs in its class, as well as newer second-generation agents.
Flutamide vs. Bicalutamide (First-Generation NSAA)
| Parameter | Flutamide | Bicalutamide |
| Efficacy | Roughly equivalent to 50 mg/day of bicalutamide when used in combined androgen blockade. | At least as effective as Flutamide in treating prostate cancer. |
| Dosing Frequency | Typically three times a day. | Once daily. |
| Side Effects | Higher incidence of diarrhea. | Lower incidence of diarrhea. |
Flutamide vs. Enzalutamide (Second-Generation NSAA)
| Parameter | Flutamide | Enzalutamide |
| Efficacy in CRPC | Significantly lower PSA response rates and shorter time to PSA progression. | Superior clinical outcomes in patients with castration-resistant prostate cancer (CRPC) who have failed bicalutamide therapy. |
| 3-Month PSA Response Rate | 35.3% | 80.8% |
| 6-Month PSA Response Rate | 31.4% | 73.1% |
| Median Time to PSA Progression | 6.6 months | Not reached in the study period. |
Experimental Protocols
Clinical Trial: Enzalutamide vs. Flutamide in CRPC (OCUU-CRPC study)
-
Study Design: A multicenter, randomized, open-label, phase 2 trial.
-
Patient Population: Patients with castration-resistant prostate cancer who had previously received combined androgen blockade therapy with bicalutamide.
-
Intervention:
-
Enzalutamide group: 160 mg once daily.
-
Flutamide group: 375 mg per day (125 mg three times daily).
-
-
Primary Endpoint: Prostate-specific antigen (PSA) response rate at 3 months (defined as a ≥50% decline from baseline).
-
Secondary Endpoints: PSA progression-free survival, overall survival, and safety.
Preclinical Study: Flutamide in Mouse Models of SBMA
-
Animal Models: Three different mouse models of spinal bulbar muscular atrophy were used: AR97Q transgenic, a knock-in model, and a myogenic transgenic model.
-
Drug Administration: Flutamide was delivered via a time-release pellet.
-
Outcome Measures: Motor function was assessed through tests such as grip strength and rotarod performance. Lifespan was also monitored.
In Vitro/In Vivo Study: Flutamide in Breast Cancer
-
Cell Lines: Canine (IPC-366) and human (SUM149) inflammatory breast cancer cell lines were used.
-
In Vitro Protocol: Cells were exposed to various concentrations of Flutamide for 72 hours. Cell proliferation was measured.
-
In Vivo Protocol: Xenograft mouse models were established using the cell lines. Mice were treated with subcutaneous injections of Flutamide three times a week for two weeks. Tumor size and metastasis were monitored.
-
Outcome Measures: Cell proliferation, tumor growth, metastasis rates, and levels of various steroid hormones were assessed.
Conclusion
Flutamide is a first-generation nonsteroidal antiandrogen with established efficacy in various species for androgen-dependent conditions. While it has been a cornerstone of prostate cancer therapy, particularly in combination with GnRH agonists, comparisons with newer agents like enzalutamide have demonstrated the superior efficacy of the latter in certain patient populations, such as those with castration-resistant prostate cancer. Preclinical studies in animal models have also highlighted its potent antiandrogenic effects and potential therapeutic applications in other diseases like spinal bulbar muscular atrophy and certain types of breast cancer. The choice of antiandrogen therapy should be guided by the specific clinical context, considering factors such as disease stage, prior treatments, and the side effect profiles of the available agents.
References
- 1. Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide: study protocol for a multicenter randomized phase II trial (the OCUU-CRPC study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Immediate Switching from Bicalutamide to Flutamide as Second-Line Combined Androgen Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical benefits of bicalutamide compared with flutamide in combined androgen blockade for patients with advanced prostatic carcinoma: final report of a double-blind, randomized, multicenter trial. Casodex Combination Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Comparative Safety Analysis of Lacosamide and Existing Anti-Epileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Lacosamide, a newer anti-epileptic drug (AED), with established AEDs, including Levetiracetam, Valproate, Lamotrigine, and Carbamazepine. The information is supported by data from clinical trials to aid in research and drug development.
Mechanism of Action: A Brief Overview
Lacosamide's primary mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels.[1][2][3][4] This action is distinct from other AEDs that primarily affect the fast inactivation of these channels. By stabilizing the slow inactivated state, Lacosamide helps to reduce the excitability of neurons that can lead to seizures.[4] Some studies also suggest that Lacosamide may interact with collapsin response mediator protein-2 (CRMP-2), potentially influencing neuronal plasticity.
In contrast, other AEDs have different primary mechanisms:
-
Levetiracetam: The precise mechanism is not fully understood, but it is believed to involve binding to the synaptic vesicle protein SV2A, which modulates the release of neurotransmitters.
-
Valproate: Has multiple mechanisms, including increasing GABA levels in the brain, blocking voltage-gated sodium channels, and inhibiting T-type calcium channels.
-
Lamotrigine: Primarily works by blocking voltage-gated sodium channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate.
-
Carbamazepine: Also a sodium channel blocker, it stabilizes hyperexcited neural membranes.
Comparative Safety Profiles from Clinical Trials
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in placebo-controlled clinical trials for Lacosamide and other selected AEDs. It is important to note that direct comparison of absolute percentages across different trials can be challenging due to variations in study design, patient populations, and concomitant medications.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) of Lacosamide (Adjunctive Therapy)
| Adverse Event | Lacosamide 200 mg/day (%) | Lacosamide 400 mg/day (%) | Lacosamide 600 mg/day (%) | Placebo (%) |
| Dizziness | 30.6 | 17.2 | 28.6 | 8.2 |
| Nausea | 11.4 | - | - | 4.4 |
| Diplopia (Double Vision) | 10.5 | - | - | 1.9 |
| Headache | - | - | - | - |
| Somnolence (Sleepiness) | - | - | - | - |
| Fatigue | - | - | - | - |
Data compiled from a pooled analysis of three randomized, double-blind, placebo-controlled clinical trials involving 1,308 patients. The incidence of these adverse events was generally dose-related and occurred more frequently during the titration phase.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) of Levetiracetam (Adjunctive Therapy)
| Adverse Event | Levetiracetam (%) | Placebo (%) |
| Somnolence | 14.8 | 8.4 |
| Asthenia (Weakness) | - | - |
| Dizziness | 8.8 | 4.1 |
| Infection (e.g., common cold) | 13.4 | 7.5 |
| Behavioral Effects (e.g., agitation) | Higher incidence than placebo | - |
Data from a systematic review of safety information from clinical trials involving 3,347 patients. Adverse events were most frequent during the first month of treatment.
Table 3: Common and Serious Adverse Events of Other Major AEDs
| Drug | Common Adverse Events | Serious/Notable Adverse Events |
| Valproate | Dizziness, nausea, vomiting, tremor, hair loss, weight gain. | High risk of birth defects and neurodevelopmental disorders if taken during pregnancy. Potential risk of neurodevelopmental disorders in children of fathers taking valproate. |
| Lamotrigine | Headache, nausea, rash. | Risk of serious rash, including Stevens-Johnson syndrome (SJS), particularly in the first 8 weeks of treatment and with rapid dose escalation or co-administration with valproic acid. |
| Carbamazepine | Dizziness, drowsiness, ataxia, nausea, vomiting. | Black box warning for severe dermatologic reactions (SJS/TEN), especially in patients with the HLA-B*1502 allele (common in some Asian populations). Can also cause aplastic anemia and agranulocytosis. |
Experimental Protocols for Safety Assessment
The safety and tolerability of a new AED like Lacosamide are evaluated through a rigorous series of preclinical and clinical studies.
Preclinical Safety Assessment:
-
Objective: To identify potential toxicities and establish a preliminary safety profile before human trials.
-
Methodology:
-
Acute Toxicity Studies: Single, high doses of the drug are administered to rodents to determine the median lethal dose (LD50) and observe signs of toxicity.
-
Repeat-Dose Toxicity Studies: The drug is administered daily to at least two species (one rodent, one non-rodent) for various durations (e.g., 28 days, 90 days, 6 months) to assess long-term toxic effects on organs and physiological systems.
-
Safety Pharmacology Studies: These studies evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Assays: A battery of in vitro and in vivo tests are conducted to assess the drug's potential to damage genetic material.
-
Carcinogenicity Studies: Long-term studies in animals to evaluate the tumor-forming potential of the drug.
-
Reproductive and Developmental Toxicity Studies: These studies assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Clinical Trial Safety Assessment:
Clinical trials for AEDs are typically conducted in phases:
-
Phase I: The primary focus is on safety in a small number of healthy volunteers. This phase determines the drug's pharmacokinetic profile and identifies common side effects at different doses.
-
Phase II: The drug is administered to a larger group of patients with epilepsy to assess its efficacy and further evaluate its safety. Dose-ranging studies are often conducted in this phase.
-
Phase III: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials are conducted to confirm efficacy and monitor adverse events in a broader patient population. Safety is a key endpoint, with systematic collection of data on all adverse events, laboratory values, and vital signs. The "add-on" trial design, where the new AED is added to a patient's existing therapy, is common to ensure patient safety.
-
Phase IV (Post-Marketing Surveillance): After a drug is approved, its safety is continuously monitored to identify any rare or long-term adverse effects that may not have been detected in earlier trials.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed primary mechanism of action of Lacosamide on voltage-gated sodium channels.
Caption: Proposed mechanism of Lacosamide action on sodium channel states.
Summary and Conclusion
Lacosamide presents a safety profile characterized primarily by central nervous system-related adverse events such as dizziness, nausea, and diplopia, which are generally dose-dependent and more prominent during titration. Compared to older AEDs like Valproate and Carbamazepine, Lacosamide does not carry the same high risks of teratogenicity or severe dermatologic reactions linked to specific genetic markers. However, like all AEDs, it is not without side effects. Levetiracetam is generally well-tolerated but is associated with a higher incidence of behavioral side effects. Lamotrigine's primary safety concern is the risk of serious rash.
The choice of an AED requires a careful balance of efficacy and tolerability for individual patients. This guide provides a comparative overview of safety data to inform researchers and clinicians in the ongoing development and optimization of epilepsy treatment. Continuous post-marketing surveillance and further comparative effectiveness studies are crucial for a more complete understanding of the long-term safety profiles of all AEDs.
References
- 1. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. current-understanding-of-the-mechanism-of-action-of-the-antiepileptic-drug-lacosamide - Ask this paper | Bohrium [bohrium.com]
- 4. What is the mechanism of Lacosamide? [synapse.patsnap.com]
Fluzinamide in Refractory Epilepsy: A Comparative Analysis Against Standard Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluzinamide's efficacy in preclinical models of refractory epilepsy against standard antiseizure medications (ASMs). The information is compiled from available experimental data to assist researchers in understanding the potential therapeutic profile of this compound in the context of current treatment options.
Executive Summary
Efficacy in Refractory Epilepsy Models: A Comparative Table
The following table summarizes the available quantitative and qualitative data on the efficacy of this compound compared to standard treatments in the amygdala kindling model of refractory epilepsy in rats. This model is particularly relevant for studying drug-resistant focal seizures.
| Drug | Animal Model | Dosage | Efficacy Measures | Key Findings |
| This compound | Amygdala Kindled Rats | 10-80 mg/kg i.p. | Afterdischarge duration, Seizure severity, Seizure threshold, Number of trials to kindling | Significantly attenuated afterdischarge duration and seizure severity. Elevated seizure threshold. Increased the number of trials required for kindling.[1] |
| Phenobarbital | PTZ Kindled Rats | 40 mg/kg & 60 mg/kg | Seizure score | Significantly reduced seizure scores at day 14 of treatment.[2][3][4] |
| Valproic Acid | Amygdala Kindled Cats | 50 mg/kg i.p. (to block establishment), 75-150 mg/kg (to protect against established kindling) | Blockade of generalized seizures | Blocked the progressive establishment of generalized seizures, though focal afterdischarges persisted. Higher doses were required to protect against established kindled seizures. |
| Valproic Acid | PTZ Kindled Rats | 300 mg/kg (standard), ~75-150 mg/kg (nano-formulation) | Seizure protection | Provided complete protection from seizures in the kindling model. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the generalized protocols for the key experimental models cited in this guide.
Amygdala Kindling Model in Rats
This model is used to induce a chronic epileptic state that resembles human temporal lobe epilepsy.
-
Animal Subjects: Male rats are commonly used.
-
Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted in the basolateral amygdala.
-
Kindling Stimulation: After a recovery period, a brief, low-intensity electrical stimulus is delivered to the amygdala once or twice daily.
-
Seizure Scoring: Behavioral seizure severity is rated according to a standardized scale (e.g., Racine's scale). Electroencephalographic (EEG) recordings are used to measure afterdischarge duration.
-
Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit a specific stage of seizure), the test compound (e.g., this compound) or a standard ASM is administered at various doses prior to the electrical stimulation. The effect on seizure severity, afterdischarge duration, and seizure threshold is then recorded.
Pentylenetetrazol (PTZ) Kindling Model in Rats
This chemical kindling model induces a generalized seizure state.
-
Animal Subjects: Male Wistar rats are often used.
-
Kindling Induction: A sub-convulsive dose of PTZ (e.g., 30 mg/kg, i.p.) is administered daily or on alternate days for a specified period (e.g., 28-42 days).
-
Seizure Scoring: The severity of seizures is scored based on behavioral observations.
-
Drug Administration: Once the kindled state is established, animals are treated with the test compound or a standard ASM (e.g., phenobarbital, valproic acid) prior to PTZ administration.
-
Efficacy Assessment: The primary endpoint is the reduction in seizure score or the complete blockade of seizures.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of ASMs are mediated through their interaction with various molecular targets that regulate neuronal excitability.
Proposed Mechanism of this compound
While the precise mechanism of this compound is not fully elucidated, its anticonvulsant profile in animal models most closely resembles that of phenobarbital and valproic acid. This suggests that this compound may act through a combination of enhancing GABAergic inhibition and modulating voltage-gated ion channels.
Caption: Proposed mechanism of action for this compound.
Mechanisms of Standard Antiseizure Medications
Phenobarbital and valproic acid are broad-spectrum ASMs with multiple mechanisms of action.
Caption: Mechanisms of action for Phenobarbital and Valproic Acid.
Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the efficacy of a test compound in a preclinical model of refractory epilepsy, such as the amygdala kindling model.
Caption: Generalized experimental workflow for anticonvulsant testing.
Conclusion
The available preclinical data suggests that this compound possesses anticonvulsant properties in a model of refractory epilepsy, with a profile that appears similar to that of phenobarbital and valproic acid. Specifically, in the amygdala kindling model, this compound demonstrates the ability to suppress established seizures and delay the development of the kindled state. However, a direct and comprehensive comparison is limited by the lack of quantitative efficacy data (e.g., ED50 values) for this compound in standardized screening models like the MES and PTZ tests. Further research is warranted to fully characterize the anticonvulsant profile of this compound and to determine its potential as a therapeutic agent for refractory epilepsy. Future studies should aim to provide direct comparative data against a wider range of modern ASMs in multiple preclinical models.
References
- 1. Anticonvulsant action of this compound (AHR-8559) on kindled amygdaloid seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Title: Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof of Concept Study to Explore Dose and Time Range of Phenobarbital in Rats Running title: Drug-Resistant Epilepsy Model in Rats | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Part 1: Independent Verification of Published Fluocinonide Research
An Independent Review of Published Research on Fluocinonide and Flutamide
Notice: Initial searches for "Fluzinamide" did not yield specific results for a compound with that exact name. However, the query returned extensive information on two similarly named drugs: Fluocinonide and Flutamide . This guide provides a comparative analysis of the published research for both of these compounds to ensure the user's query is comprehensively addressed.
Fluocinonide is a high-potency topical corticosteroid used to treat a variety of inflammatory skin conditions.[1][2] It works by reducing inflammation, itching, and redness.[1][2]
Alternatives to Fluocinonide
Several alternatives to fluocinonide are available, ranging in potency and mechanism of action. These include other topical corticosteroids as well as non-steroidal options.
-
Topical Corticosteroids:
-
Clobetasol propionate[3]
-
Halobetasol propionate
-
Betamethasone dipropionate
-
Desoximetasone
-
Triamcinolone acetonide
-
Mometasone furoate
-
Amcinonide
-
Diflorasone diacetate
-
Fluticasone propionate
-
Halcinonide
-
-
Topical Calcineurin Inhibitors:
-
Tacrolimus
-
Pimecrolimus
-
-
Vitamin D Analogues:
-
Calcipotriene
-
Comparative Efficacy Data
The following tables summarize quantitative data from comparative studies involving fluocinonide.
Table 1: Fluocinonide vs. Other Topical Corticosteroids for Atopic Dermatitis and Psoriasis
| Treatment Comparison | Condition | Outcome | p-value |
| Fluocinonide 0.05% vs. Betamethasone valerate 0.1% | Atopic Dermatitis | Clinical response favored fluocinonide | p = 0.021 |
| Fluocinonide 0.05% vs. Triamcinolone acetonide 0.1% | Psoriasis | Clinical response favored fluocinonide | p = 0.001 |
Table 2: Efficacy of Alternatives to Fluocinonide for Psoriasis
| Treatment | Condition | Efficacy |
| Clobetasol propionate 0.05% | Psoriasis | 68% of patients achieved clear/almost clear status in 2 weeks (vs. 21% with vehicle) |
| Halobetasol propionate ointment | Moderate to severe psoriasis | 92% improvement in Physician's Global Assessment scores in 2 weeks |
| Desoximetasone cream | Psoriasis | 68% improvement (vs. 23% with vehicle) in 3 weeks |
| Mometasone furoate 0.1% (once daily) | Psoriasis | Significantly more effective than fluocinolone acetonide 0.025% (three times daily) |
Experimental Protocols
1. Multicenter, Double-Blind, Paired Comparison Trial of Fluocinonide
-
Objective: To evaluate the clinical effectiveness of fluocinonide 0.05% emollient cream.
-
Study Design: A three-week, double-blind, paired comparison trial involving 240 patients.
-
Patient Population: Patients with atopic dermatitis or psoriasis.
-
Intervention:
-
For atopic dermatitis: Fluocinonide emollient cream was compared with betamethasone valerate 0.1% cream.
-
For psoriasis: Fluocinonide emollient cream was compared with triamcinolone acetonide 0.1% cream.
-
-
Methodology: The study was conducted by eight investigators working independently. Patients were randomly assigned to receive one of the paired treatments.
-
Statistical Analysis: The Wilcoxon Signed Rank test was used to analyze the clinical responses.
2. Open-Label, Investigator-Blinded, Controlled Trial on Skin Barrier Function
-
Objective: To determine the effect of a novel formulation of fluocinonide 0.1% cream on skin barrier function in subjects with atopic dermatitis.
-
Study Design: An open-label, investigator-blinded, side-by-side, controlled trial.
-
Patient Population: Twenty-five subjects aged 12 or older with moderate, severe, or very severe atopic dermatitis.
-
Intervention: Fluocinonide 0.1% cream was applied to all affected areas once daily for two weeks, with a control site treated with the vehicle.
-
Primary Outcome Measure: Change in basal transepidermal water loss (TEWL) in acute lesional skin from baseline to two weeks.
-
Results: TEWL readings significantly decreased in both the active and control sites, indicating improved barrier function.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Fluocinonide.
Caption: Workflow of a comparative clinical trial.
Part 2: Independent Verification of Published Flutamide Research
Flutamide is a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer. It functions by blocking the action of androgens, such as testosterone, which can stimulate the growth of prostate cancer cells.
Alternatives to Flutamide
Flutamide belongs to a class of drugs known as nonsteroidal antiandrogens. Other drugs in this class and with similar applications include:
-
Nonsteroidal Antiandrogens:
-
Nilutamide
-
Bicalutamide
-
-
Other Antiandrogenic Agents:
-
Spironolactone
-
Cyproterone acetate
-
Finasteride
-
Comparative Efficacy Data
The following table presents a summary of the comparative efficacy of flutamide for conditions other than prostate cancer.
Table 3: Comparative Efficacy of Flutamide for Hyperandrogenic Conditions in Women
| Condition | Treatment Comparison | Outcome |
| Acne | Flutamide vs. Spironolactone | 90% resolution of acne with flutamide compared to 40% with spironolactone |
| Female Pattern Hair Loss | Flutamide vs. Cyproterone acetate and Finasteride | Flutamide (alone or with oral birth control) is superior |
| Hirsutism | Flutamide vs. Finasteride, Cyproterone acetate, and Spironolactone | Flutamide has equal or greater effectiveness |
Experimental Protocols
1. Two-Phase Study of Flutamide for Premenstrual Dysphoric Disorder (PMDD)
-
Objective: To evaluate the effectiveness of flutamide in reducing symptoms of PMDD.
-
Study Design: A two-phase study lasting a total of 4 months.
-
Phase 1 (2 months):
-
Participants keep a daily record of symptoms.
-
Undergo a diagnostic interview, medical history review, physical exam, and screening laboratory tests.
-
-
Phase 2 (2 months):
-
Eligible participants are randomly assigned to receive either flutamide or a placebo.
-
Study visits occur every 2 weeks to monitor for side effects and assess symptoms.
-
-
Follow-up: At the end of the treatment phase, participants have the option to receive sertraline, an antidepressant known to be effective for PMDD.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Flutamide.
Caption: Workflow of the PMDD clinical trial.
References
Safety Operating Guide
Proper Disposal of Fluzinamide: A Guide for Laboratory Professionals
The safe and compliant disposal of Fluzinamide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a procedural, step-by-step framework for the proper disposal of this compound waste.
I. Hazard Identification and Waste Characterization
This compound is a substance that requires careful handling due to its potential health and environmental effects. Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed, inhaled, or in contact with skin, and is suspected of damaging fertility or the unborn child[1][2]. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, and therefore should not be released into the environment[1][3].
Before disposal, it is imperative to characterize the waste. This compound waste may be classified as hazardous pharmaceutical waste under the regulations set forth by the Environmental Protection Agency (EPA), such as the Resource Conservation and Recovery Act (RCRA)[4].
| Hazard Classification | Description | Primary Concerns |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Personnel exposure during handling and disposal. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Long-term health risks for laboratory personnel. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Contamination of water supplies and ecosystems. |
II. Standard Operating Procedure for this compound Disposal
The following protocol outlines the necessary steps for the safe handling and disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all solid this compound waste, including contaminated materials like weighing paper and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a designated, sealed, and labeled waste container.
-
In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.
3. Container Management:
-
Use containers that are compatible with this compound and are in good condition.
-
Label waste containers clearly as "Hazardous Waste" and specify the contents (i.e., "this compound Waste").
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a well-ventilated, designated area away from general laboratory traffic.
4. Disposal Pathway:
-
Prohibition of Sewer Disposal: Under no circumstances should this compound waste be disposed of down the drain or in the sewer system. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.
-
Professional Waste Disposal: The mandated disposal method for this compound is through an approved and licensed hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
5. Empty Container Disposal:
-
A container that has held this compound must be managed as hazardous waste unless it is "RCRA empty." The definition of "RCRA empty" can be complex, and it is recommended to consult with your EHS department. As a best practice, manage all containers that have held this compound as hazardous waste to ensure compliance.
III. Experimental Workflow & Disposal Pathway Visualization
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow from preparation to disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fluzinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling of Fluzinamide, a chemical that requires stringent safety protocols. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide will serve as a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment plan is mandatory to prevent accidental exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is best practice, with one pair tucked under the lab coat sleeve and the other over the cuff. Gloves should be inspected for tears or punctures before use and changed regularly, or immediately upon contamination. |
| Eyes | Safety goggles with side shields or a face shield | Essential to protect against splashes or airborne particles of this compound. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Laboratory coat or impervious gown | A buttoned lab coat or a disposable gown made of a low-permeability fabric should be worn to protect skin and clothing from contamination. |
| Respiratory | Suitable respirator | A NIOSH-approved respirator (e.g., an N95 or higher) should be used when handling the powder form of this compound or when there is a potential for aerosol generation. Engineering controls such as a fume hood are the primary means of exposure control. |
| Feet | Closed-toe shoes and shoe covers | Closed-toe shoes are mandatory in a laboratory setting. Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Quantitative Toxicity Data
While specific occupational exposure limits for this compound have not been established, data for related compounds and its classification as harmful if swallowed and very toxic to aquatic life necessitate cautious handling.[1] The following table summarizes available acute toxicity data for a related dinitroaniline compound and general classifications.
| Metric | Value | Species | Route | Reference |
| Hazard Classification | Harmful if swallowed | N/A | Oral | [1] |
| Hazard Classification | Very toxic to aquatic life with long lasting effects | N/A | Environmental | [1] |
| Acute Oral LD50 (Flutamide) | 787 mg/kg | Rat | Oral | [2][3] |
| Acute Dermal LD50 (Flutamide) | Harmful in contact with skin | N/A | Dermal | |
| Acute Inhalation LC50 (Flutamide) | Harmful if inhaled | N/A | Inhalation |
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol outlines the standard operating procedure for handling this compound to minimize exposure and ensure safety.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any dust or vapors.
-
Pre-planning: Before beginning any experiment, ensure all necessary equipment, including PPE, spill kits, and waste containers, is readily available.
-
Decontamination: Have a designated decontamination solution prepared. For dinitroanilines, a solution of sodium hydroxide can be effective for hydrolysis.
Handling
-
Weighing:
-
Perform all weighing operations within a fume hood or a balance enclosure.
-
Use a dedicated set of utensils (spatulas, weigh boats).
-
Handle the solid material gently to avoid generating dust.
-
-
Dissolving:
-
When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
General Handling:
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill Management
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Wearing the appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Work from the outside of the spill inwards to contain it.
-
Collect the absorbed material and any contaminated items into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent or decontamination solution.
-
PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in a designated hazardous waste container.
-
Personal Hygiene: After removing all PPE, wash hands and any exposed skin with soap and water.
Logical Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be collected in separate, clearly labeled, and sealed containers.
-
Hazardous Waste: this compound waste should be treated as hazardous waste.
-
Disposal Method:
-
Do Not Dispose in Regular Trash or Down the Drain.
-
Community Take-Back Programs: If available, utilize community drug take-back programs for disposal.
-
Household Trash (with precautions, if no other option is available): For very small quantities where a take-back program is not accessible, the material can be mixed with an undesirable substance like used coffee grounds or cat litter, placed in a sealed plastic bag, and then disposed of in the household trash. However, for laboratory quantities, this is not recommended.
-
Professional Disposal: For research and industrial settings, this compound waste must be disposed of through a licensed hazardous waste disposal company. The waste should be incinerated at a facility equipped with appropriate emission controls.
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
